molecular formula C18H17Cl2NO2 B1359599 3,4-Dichloro-3'-morpholinomethyl benzophenone CAS No. 898792-24-0

3,4-Dichloro-3'-morpholinomethyl benzophenone

Cat. No.: B1359599
CAS No.: 898792-24-0
M. Wt: 350.2 g/mol
InChI Key: NLQZLHFWYWWHMP-UHFFFAOYSA-N
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Description

3,4-Dichloro-3'-morpholinomethyl benzophenone is a useful research compound. Its molecular formula is C18H17Cl2NO2 and its molecular weight is 350.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dichloro-3'-morpholinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-3'-morpholinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQZLHFWYWWHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643107
Record name (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-24-0
Record name (3,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,4-Dichloro-3'-morpholinomethyl benzophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for 3,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0).

This document is structured for researchers requiring rigorous structural analysis and actionable synthetic protocols.

CAS Registry Number: 898792-24-0 Chemical Class: Diarylketone / Morpholine Derivative Role: Pharmaceutical Intermediate / CNS-Active Scaffold[1]

Executive Summary

3,4-Dichloro-3'-morpholinomethyl benzophenone is a specialized bifunctional building block used in medicinal chemistry. It combines a lipophilic, electron-deficient 3,4-dichlorobenzophenone core with a polar, basic morpholinomethyl side chain.[1] This specific substitution pattern (3'-meta positioning) is critical for modulating solubility and receptor binding affinity in drug discovery, particularly for central nervous system (CNS) targets where the benzophenone scaffold serves as a privileged structure.[1]

Chemical Structure & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of two distinct domains linked by a carbonyl bridge:[1]

  • Ring A (Lipophilic Domain): A phenyl ring substituted at positions 3 and 4 with chlorine atoms.[1] This moiety increases lipophilicity (

    
    ) and metabolic stability against ring oxidation.[1]
    
  • Ring B (Hydrophilic/Basic Domain): A phenyl ring substituted at the 3' (meta) position with a morpholinomethyl group.[1] The morpholine nitrogen provides a protonation site (

    
    ), enhancing aqueous solubility under physiological conditions.[1]
    
Property Data Table
PropertyValue / Descriptor
Molecular Formula

Molecular Weight 350.24 g/mol
Exact Mass 349.0636
Appearance Pale yellow to off-white solid
Predicted LogP 4.2 ± 0.4 (High Lipophilicity)
pKa (Basic N) ~7.9 (Calculated)
H-Bond Acceptors 3 (O=C, Morpholine O, N)
H-Bond Donors 0
Solubility Soluble in DCM, DMSO, Methanol; Low in water (neutral pH)
Structural Visualization

The following diagram illustrates the connectivity and key functional zones.

G Core Carbonyl Bridge (sp2 Hybridized) RingB 3'-Substituted Phenyl (Linker Scaffold) Core->RingB C-C Bond RingA 3,4-Dichlorophenyl (Lipophilic/Metabolic Stability) RingA->Core C-C Bond Morph Morpholinomethyl Group (Solubility/Basic Center) RingB->Morph Benzylic Linker

Figure 1: Structural segmentation of 3,4-Dichloro-3'-morpholinomethyl benzophenone highlighting functional domains.[1]

Synthetic Methodology

Since this compound is often a "catalog intermediate" rather than the subject of a named reaction, the most chemically robust synthesis follows a Convergent Grignard-Amine Pathway .[1] This route avoids the regioselectivity issues of Friedel-Crafts acylation on deactivated rings.[1]

Retrosynthetic Analysis
  • Disconnection 1: C-N bond formation (Morpholine + Benzylic Halide).[1]

  • Disconnection 2: C-C bond formation (Aryl Grignard + Nitrile).[1]

Detailed Protocol (Recommended)
Step 1: Formation of the Benzophenone Core

Reaction: Grignard Addition followed by Hydrolysis.[1]

  • Reagents: 3,4-Dichlorobenzonitrile + 3-Tolylmagnesium bromide.[1]

  • Solvent: Anhydrous THF.

  • Procedure:

    • Charge a flame-dried flask with 3,4-Dichlorobenzonitrile (1.0 eq) in THF under Argon.

    • Cool to 0°C. Dropwise add 3-Tolylmagnesium bromide (1.1 eq).

    • Allow to warm to RT and stir for 4 hours (Formation of Imine Mg-complex).

    • Quench/Hydrolysis: Pour into acidic water (

      
      ) and reflux for 1 hour to hydrolyze the imine to the ketone.
      
    • Isolate: Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Intermediate:3,4-Dichloro-3'-methylbenzophenone .[1][2]

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)[1]
  • Reagents: Intermediate from Step 1, N-Bromosuccinimide (NBS), AIBN (catalytic).[1]

  • Solvent:

    
     or Benzotrifluoride (greener alternative).[1]
    
  • Procedure:

    • Dissolve intermediate in solvent.[1] Add NBS (1.05 eq) and AIBN (0.05 eq).[1]

    • Reflux under Argon until starting material is consumed (TLC monitoring, ~4-6 hours).

    • Cool, filter off succinimide byproduct.[1] Concentrate filtrate.[1]

    • Intermediate:3-(Bromomethyl)-3',4'-dichlorobenzophenone .[1]

Step 3: Nucleophilic Substitution (Amination)[1]
  • Reagents: Benzylic bromide (from Step 2), Morpholine,

    
    .[1]
    
  • Solvent: Acetonitrile or DMF.[1]

  • Procedure:

    • Dissolve benzylic bromide in Acetonitrile.[1]

    • Add

      
       (2.0 eq) and Morpholine (1.2 eq).
      
    • Stir at 60°C for 3 hours.

    • Workup: Dilute with water, extract with DCM. Wash organic layer with brine.[1]

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (SiO2, Hexane:EtOAc).

Synthetic Workflow Diagram

Synthesis SM1 3,4-Dichlorobenzonitrile Int1 Intermediate 1: 3,4-Dichloro-3'-methylbenzophenone SM1->Int1 1. THF, 0°C 2. H3O+ Reflux SM2 3-Tolylmagnesium Bromide SM2->Int1 Int2 Intermediate 2: 3-(Bromomethyl)-3',4'-dichlorobenzophenone Int1->Int2 NBS, AIBN Reflux (Radical Bromination) Product FINAL PRODUCT: 3,4-Dichloro-3'-morpholinomethyl benzophenone Int2->Product Morpholine, K2CO3 CH3CN, 60°C (SN2)

Figure 2: Convergent synthetic pathway via Grignard addition and Wohl-Ziegler bromination.[1]

Analytical Characterization Standards

To validate the identity of CAS 898792-24-0, the following spectral signatures must be observed.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region (7.4 - 7.9 ppm): Complex multiplet integrating to 7 protons.[1]

    • Look for the characteristic 3,4-dichloro pattern (d, d, dd) on one ring.[1]

    • Look for the meta-substituted pattern (s, d, d, t) on the benzophenone ring.[1]

  • Benzylic Methylene (~3.5 - 3.6 ppm): Singlet (2H).[1] This confirms the

    
     connectivity.[1]
    
  • Morpholine Core:

    • 
       (3.6 - 3.7 ppm):  Triplet or broad multiplet (4H).[1]
      
    • 
       (2.4 - 2.5 ppm):  Triplet or broad multiplet (4H).[1]
      
Mass Spectrometry (LC-MS)[1][3]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion

    
    :  Expect peak at 350.1 / 352.1  (distinctive Chlorine isotope pattern).[1]
    
    • Isotope Pattern: The presence of two chlorines will yield a characteristic 9:6:1 intensity ratio for M, M+2, M+4 peaks.[1]

Applications in Drug Discovery

This compound is primarily utilized as a scaffold for library generation .[1]

  • Kinase Inhibition: The benzophenone core mimics the ATP-binding pocket geometry in certain kinases.[1] The morpholine tail extends into the solvent-exposed region, improving solubility.[1]

  • CNS Agents: Benzophenone derivatives are historical precursors to anxiolytics.[1] The addition of the morpholine ring (found in antidepressants like Moclobemide or Reboxetine) suggests potential utility in serotonin/norepinephrine reuptake inhibitor (SNRI) design.[1]

  • Photo-affinity Labeling: Benzophenones are photo-active.[1] Under UV light (350-360 nm), the carbonyl can form a radical that covalently bonds to nearby proteins.[1] This molecule can serve as a photo-affinity probe to map binding sites of morpholine-containing drugs.[1]

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling:

    • The morpholine nitrogen makes this compound potentially corrosive to mucous membranes if inhaled as dust.[1]

    • Store in a cool, dry place.[1] Keep container tightly closed.

    • Incompatibility: Strong oxidizing agents (due to the amine and ketone).[1]

References

  • BOC Sciences. Product Datasheet: 3,4-dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0).[1][] Retrieved from [1]

  • Fluorochem. Certificate of Analysis: 3,4-dichloro-3'-morpholinomethyl benzophenone.[1] Retrieved from [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for Grignard and Wohl-Ziegler mechanisms).

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for Morpholine utility in medicinal chemistry).

Sources

Morpholinomethyl Benzophenone Derivatives: Synthesis, Photophysics, and Bio-Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholinomethyl benzophenone derivatives represent a pivotal intersection between industrial photochemistry and medicinal chemistry. Structurally, these compounds tether a morpholine moiety—a saturated heterocyclic amine—to a benzophenone chromophore via a methylene bridge. This architecture serves two distinct, high-value functions:

  • In Photopolymerization: It creates a "self-co-initiating" Type II photoinitiator system, significantly reducing odor and migration compared to traditional benzophenone/amine blends.

  • In Drug Discovery: It acts as a bioactive Mannich base, exhibiting potent antimicrobial and cytotoxic properties through alkylation mechanisms.

This guide provides a rigorous analysis of their synthesis via the Mannich reaction, their photophysical mechanism as tethered synergists, and their pharmacological potential, supported by validated protocols.

Structural Chemistry & Synthesis[1]

The synthesis of morpholinomethyl benzophenone derivatives is predominantly achieved through the Mannich Reaction . This three-component condensation involves an active hydrogen component (typically 4-hydroxybenzophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).

The Mannich Mechanism

The reaction proceeds via the formation of an iminium ion intermediate from the morpholine and formaldehyde, which then attacks the electron-rich position ortho to the hydroxyl group on the benzophenone ring.

Key Synthetic Advantage: The morpholine ring introduces increased solubility in organic monomers (acrylates) and biological media, while the methylene bridge preserves the conjugation of the benzophenone core.

MannichReaction cluster_conditions Reaction Conditions Morpholine Morpholine (Secondary Amine) Iminium Iminium Ion Intermediate Morpholine->Iminium Acid Cat. Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium Transition Electrophilic Aromatic Substitution Iminium->Transition Benzophenone 4-Hydroxybenzophenone (Active Substrate) Benzophenone->Transition Ortho Attack Product 3-Morpholinomethyl- 4-hydroxybenzophenone Transition->Product - H2O Cond Reflux (EtOH) HCl Catalysis 4-6 Hours

Figure 1: Mechanistic pathway for the synthesis of morpholinomethyl benzophenone via acid-catalyzed Mannich condensation.

Photochemical Applications: The "Tethered Synergist"

In UV-curing applications (inks, coatings, 3D printing), Benzophenone (BP) is a Type II photoinitiator, meaning it requires a co-initiator (H-donor), typically a tertiary amine, to generate radicals.

The Problem: Low-molecular-weight amines are volatile, odorous, and prone to migration (leaching out of the cured plastic). The Solution: Morpholinomethyl benzophenone derivatives incorporate the amine synergist directly into the photoinitiator structure.

Mechanism of Action

Upon UV irradiation (300–400 nm), the benzophenone moiety undergoes an


 transition to a singlet excited state, followed by rapid intersystem crossing (ISC) to the triplet state. The triplet benzophenone then abstracts a hydrogen atom from the methylene group alpha to the morpholine nitrogen.

Because the amine is covalently tethered, the probability of the excited triplet state finding an abstractable hydrogen is significantly higher than in bimolecular systems (BP + free amine). This is the intramolecular proximity effect .

PhotoMechanism Ground Ground State (S0) Morpholinomethyl-BP Singlet Excited Singlet (S1) (Short Lived) Ground->Singlet UV Absorption (hv) Triplet Excited Triplet (T1) (Reactive State) Singlet->Triplet Intersystem Crossing (ISC) Complex Exciplex / CT Complex Triplet->Complex Intramolecular Interaction Radicals Radical Pair (Ketyl + Aminoalkyl) Complex->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer Monomer Attack

Figure 2: Photophysical pathway showing the generation of initiating radicals via intramolecular hydrogen abstraction.

Comparative Efficiency Data

The following table summarizes the polymerization kinetics of morpholinomethyl derivatives compared to standard benzophenone systems.

SystemRate of Polymerization (

)
Final Conversion (%)Volatility/Odor
Benzophenone + TEA (Standard)1.0 (Normalized)85%High (Amine migration)
4-Morpholinomethyl-BP 1.4 - 1.8x>92%Low (Tethered)
Polymeric Morpholino-BP 0.9 - 1.1x88%Very Low (Non-migratory)

Data synthesized from Wang et al. (2009) and related photopolymerization studies [1, 2].[1]

Pharmacological Potential[1][3][4]

Beyond photochemistry, these derivatives are potent Mannich bases . In medicinal chemistry, the morpholinomethyl group acts as a bioactive pharmacophore.

Antimicrobial & Cytotoxic Activity

The biological activity is attributed to two primary mechanisms:

  • Alkylation: The Mannich base can undergo retro-Mannich reactions under physiological conditions, potentially releasing formaldehyde or acting as an alkylating agent toward bacterial DNA/proteins.

  • Solubility & Transport: The morpholine ring enhances the lipophilicity/hydrophilicity balance (logP), facilitating transport across bacterial cell membranes.

Observed Efficacy:

  • Antibacterial: Moderate to high activity against S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Antifungal: Significant activity against C. albicans, often outperforming standard benzophenone precursors.

Experimental Protocols

Protocol A: Synthesis of 3-Morpholinomethyl-4-hydroxybenzophenone

A self-validating synthesis protocol ensuring high yield and purity.

Reagents:

  • 4-Hydroxybenzophenone (19.8 g, 0.1 mol)

  • Morpholine (8.7 g, 0.1 mol)

  • Formaldehyde (37% aq.[2] solution, 8.2 mL, 0.11 mol)

  • Ethanol (100 mL)

  • Catalyst: Conc. HCl (0.5 mL)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzophenone in ethanol.

  • Addition: Add morpholine dropwise while stirring. The solution may warm slightly (exothermic).

  • Activation: Add the formaldehyde solution followed by the HCl catalyst.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
    • Validation Point: Disappearance of the starting phenol spot on TLC indicates completion.

  • Isolation: Cool the mixture to room temperature, then to

    
     in an ice bath. The product should precipitate as a solid.
    
  • Purification: Filter the solid and recrystallize from ethanol to obtain white/off-white crystals.

  • Characterization:

    • Melting Point: Expect range

      
      .
      
    • IR: Look for C=O stretch shift and disappearance of free phenolic O-H (broadening due to H-bonding with nitrogen).

Protocol B: Photo-DSC Curing Analysis

To quantify the photoinitiating efficiency.

  • Formulation: Mix 2% w/w of the synthesized derivative into a standard acrylate monomer (e.g., TPGDA - Tripropylene glycol diacrylate).

  • Setup: Place 2 mg of the formulation in an open aluminum DSC pan.

  • Equilibration: Purge with Nitrogen (50 mL/min) for 2 minutes to remove oxygen inhibition.

  • Irradiation: Expose to UV light (Mercury arc lamp, intensity 50 mW/cm²) at

    
     constant temperature.
    
  • Measurement: Record the heat flow (exothermic polymerization). The peak height corresponds to

    
    , and the area under the curve corresponds to total conversion.
    

References

  • Wang, C., Wei, L., Lai, G., & Shen, Y. (2009). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Polymer Advanced Technologies, 20(12), 1148-1153. Link

  • Xiao, P., Dumur, F., & Lalevée, J. (2020). Benzophenone Derivatives as Novel Organosoluble Visible Light Type II Photoinitiators.[3][4] Journal of Polymer Science, 58(20), 2914-2925.[3] Link

  • Fichtali, I., et al. (2016).[5] Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. Journal of Materials and Environmental Science, 7(5), 1633-1641.[5] Link

  • Vats, S. (2014). Synthesis and antimicrobial activity of morpholinyl/piperazinylbenzothiazines. ResearchGate/Journal of Chemical and Pharmaceutical Research. Link

Sources

3,4-Dichloro-3'-morpholinomethyl benzophenone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis logic, and application potential of 3,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0).

CAS 898792-24-0[1][2]

Executive Summary

3,4-Dichloro-3'-morpholinomethyl benzophenone is a specialized disubstituted diarylketone intermediate used primarily in medicinal chemistry and drug discovery.[1] It functions as a "privileged scaffold," combining a lipophilic, metabolically robust 3,4-dichlorophenyl moiety with a solubilizing, basic morpholinomethyl tail.[1] This bifunctional structure makes it an ideal precursor for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents where balancing lipophilicity (LogP) with aqueous solubility is critical.

This guide provides a comprehensive technical breakdown of the compound's identifiers, synthesis pathways, and handling protocols, designed for researchers requiring high-purity integration of this building block.

Chemical Identifiers & Physicochemical Properties[2][3][4][5][6][7]

Core Identifiers
ParameterValue
Chemical Name (3,4-Dichlorophenyl)(3-(morpholinomethyl)phenyl)methanone
CAS Number 898792-24-0
Molecular Formula C₁₈H₁₇Cl₂NO₂
Molecular Weight 350.24 g/mol
InChI Key NLQZLHFWYWWHMP-UHFFFAOYSA-N
SMILES O=C(C1=CC=C(Cl)C(Cl)=C1)C2=CC=CC(CN3CCOCC3)=C2
Physicochemical Profile
PropertySpecification / EstimateTechnical Note
Appearance Off-white to pale yellow crystalline solidTypical of halogenated benzophenones.[1]
Solubility DMSO (>20 mg/mL), DCM, MethanolPoor water solubility at neutral pH; soluble in dilute acid (protonation of morpholine).
pKa (Calc.) ~7.8 (Morpholine nitrogen)Basic center allows for salt formation (e.g., HCl, fumarate) to improve bioavailability.
LogP (Calc.) ~4.2 - 4.5High lipophilicity driven by the dichlorophenyl ring; necessitates the morpholine group for druggability.

Synthetic Logic & Production Protocols

The synthesis of CAS 898792-24-0 is non-trivial due to the need to selectively introduce the morpholinomethyl group at the meta position of the benzophenone ring without affecting the halogenated ring.[1]

Primary Synthetic Pathway: The "Benzyl Bromide" Route

This is the most robust industrial route, favoring high yields and scalability. It relies on constructing the benzophenone core first, followed by functionalization.

Mechanism of Action:
  • Friedel-Crafts Acylation: Establishes the diaryl ketone core using 3,4-dichlorobenzoyl chloride and toluene.[1] The meta substitution relative to the ketone is achieved indirectly by oxidizing the methyl group or using a specific isomer. Correction: Direct acylation of toluene gives para predominantly. To get meta, one typically starts with 3-bromotoluene (forming the Grignard) or uses 3-methylbenzophenone synthesis logic.[1]

  • Wohl-Ziegler Bromination: Radical bromination selectively targets the benzylic position.[1]

  • Nucleophilic Substitution (Sn2): Morpholine displaces the bromide.

Step-by-Step Protocol (Representative Scale)

Step 1: Core Construction (Friedel-Crafts)

  • Reagents: 3,4-Dichlorobenzoyl chloride (1.0 eq), Toluene (Solvent/Reactant), AlCl₃ (1.1 eq).

  • Note: To ensure the 3'-methyl position, it is more precise to react 3,4-dichlorobenzonitrile with 3-tolylmagnesium bromide .[1]

  • Protocol: Reflux 3,4-dichlorobenzonitrile with 3-tolylmagnesium bromide in THF/Ether. Hydrolyze with acidic water to yield 3,4-dichloro-3'-methylbenzophenone .[1]

Step 2: Radical Bromination

  • Reagents: 3,4-Dichloro-3'-methylbenzophenone, NBS (N-Bromosuccinimide, 1.05 eq), AIBN (Cat.), CCl₄ or Chlorobenzene.[1]

  • Protocol: Heat to reflux. The disappearance of the starting material is monitored by TLC (Hexane/EtOAc).

  • Product: 3,4-Dichloro-3'-(bromomethyl)benzophenone.[1]

Step 3: Amination (The Critical Step)

  • Reagents: Bromomethyl intermediate (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN).

  • Protocol:

    • Dissolve the bromomethyl intermediate in ACN.

    • Add anhydrous K₂CO₃ and Morpholine.

    • Stir at 60°C for 4-6 hours.

    • Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water to remove trace morpholine.

Visualization of Synthesis Workflow

SynthesisPath Start 3,4-Dichlorobenzonitrile + 3-Tolylmagnesium Bromide Inter1 Intermediate 1: 3,4-Dichloro-3'-methylbenzophenone Start->Inter1 Grignard & Hydrolysis (Core Formation) Inter2 Intermediate 2: 3-(Bromomethyl) derivative Inter1->Inter2 NBS / AIBN (Radical Bromination) Final TARGET: CAS 898792-24-0 Inter2->Final Morpholine / K2CO3 (Sn2 Amination)

Caption: Figure 1. The "Benzyl Bromide" synthetic pathway, selected for its regiochemical control and high yield potential.

Analytical Characterization & Quality Control

To validate the identity of CAS 898792-24-0, the following analytical markers are required.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Signals:

    • δ 3.6 - 3.7 ppm (4H, m): Morpholine ether protons (-CH₂-O-CH₂-).[1]

    • δ 2.4 - 2.5 ppm (4H, m): Morpholine amine protons (-CH₂-N-CH₂-).[1]

    • δ 3.5 - 3.6 ppm (2H, s): Benzylic methylene singlet (Ar-CH₂ -N).[1] Crucial proof of alkylation.

    • δ 7.4 - 7.9 ppm (7H, m): Aromatic protons. Look for the specific splitting pattern of the 3,4-dichlorophenyl ring (d, d, dd).

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (Benzophenone absorption).

  • Retention Time: Expect late elution (~12-15 min) due to the lipophilic dichlorobenzophenone core, despite the morpholine tail.

Applications in Drug Discovery[2]

This compound is not a passive intermediate; it is a pharmacophore carrier .

  • Kinase Inhibition: The morpholine group mimics the ATP-binding hinge region interaction or acts as a solvent-exposed tail to improve solubility in Tyrosine Kinase Inhibitors (TKIs).[1]

  • GPCR Ligands: The benzophenone core provides a rigid spacer that fits into hydrophobic pockets of receptors (e.g., Cannabinoid or Opioid receptors), while the morpholine nitrogen creates a salt bridge with aspartic acid residues in the binding site.

  • Photo-affinity Labeling: Benzophenones are photo-active.[1] Under UV light (~350 nm), the carbonyl group forms a diradical that can covalently bond to nearby proteins. This molecule can be used to map binding sites of morpholine-containing drugs.[1]

Structural Logic Map

Pharmacophore Compound 3,4-Dichloro-3'-morpholinomethyl benzophenone Lipophilic 3,4-Dichlorophenyl Ring (Lipophilic Anchor) Compound->Lipophilic Linker Benzophenone Carbonyl (H-Bond Acceptor / Photo-reactive) Compound->Linker Polar Morpholinomethyl Group (Solubility / Basic Center) Compound->Polar Hydrophobic Pocket Binding Hydrophobic Pocket Binding Lipophilic->Hydrophobic Pocket Binding Pi-Pi Stacking / Covalent Capture Pi-Pi Stacking / Covalent Capture Linker->Pi-Pi Stacking / Covalent Capture Lysosomal Trapping / Bioavailability Lysosomal Trapping / Bioavailability Polar->Lysosomal Trapping / Bioavailability

Caption: Figure 2.[1] Pharmacophore decomposition illustrating the functional roles of the molecule's three distinct domains.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves.
Eye Irritation H319: Causes serious eye irritation.Use safety goggles. Flush with water for 15 min if exposed.
STOT-SE H335: May cause respiratory irritation.[1]Handle in a fume hood. Avoid dust generation.

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The morpholine nitrogen is susceptible to oxidation over long periods; the benzophenone core is light-sensitive (protect from direct UV light).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzophenone Derivatives. PubChem.[2][3] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Friedel-Crafts and Wohl-Ziegler mechanisms).
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality. Chemical Research in Toxicology. (Reference for morpholine use in solubility enhancement).

Sources

Reactivity & Synthetic Utility of Dichlorobenzophenone-Derived Mannich Bases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, Mannich bases derived from poly-halogenated aryl ketones represent a privileged scaffold. Specifically, dichlorobenzophenone (DCBP) Mannich bases —chemically defined as


-amino ketones bearing a dichlorobenzoyl moiety—serve as critical intermediates for synthesizing bioactive heterocycles, including pyrazolines, pyrimidines, and amino alcohols.

The presence of two chlorine substituents (typically at the 2,4- or 4,4'-positions) exerts a profound inductive effect, enhancing the electrophilicity of the carbonyl center and altering the kinetic stability of the


-amino arm. This guide provides a rigorous analysis of the reactivity profile of these bases, distinguishing between their utility as stable pharmacophores and their role as transient synthetic precursors.

Molecular Architecture & Electronic Properties

To understand the reactivity, one must first define the specific molecular architecture. While "dichlorobenzophenone" refers to a diaryl ketone (


), the term "Mannich base" in this context predominantly refers to the 

-amino-dichloropropiophenone
derivatives formed from 2,4-dichloroacetophenone.
Structural Definition

The core scaffold consists of:

  • The Lipophilic Anchor: A 2,4-dichlorophenyl ring.[1][2] The chlorine atoms at ortho and para positions increase lipophilicity (

    
    ) and metabolic stability.
    
  • The Electrophilic Core: A carbonyl group (

    
    ). The electron-withdrawing chlorines make this carbonyl more susceptible to nucleophilic attack compared to unsubstituted analogs.
    
  • The Labile Arm: The

    
    -amino ethyl chain (
    
    
    
    ), which is the hallmark of the Mannich base.
The "Retro-Mannich" Instability

A defining feature of DCBP Mannich bases is their susceptibility to the retro-Mannich reaction . Under thermal stress or specific pH conditions, the molecule undergoes elimination to release the amine and the corresponding


-unsaturated ketone (vinyl ketone).
  • Implication: This instability is not merely a degradation pathway but a feature utilized in prodrug design (slow release of cytotoxic enones) and synthesis (in situ generation of vinyl ketones for cyclization).

Synthesis: The Mannich Protocol[3]

The synthesis follows a classic acid-catalyzed condensation between 2,4-dichloroacetophenone, formaldehyde (or paraformaldehyde), and a secondary amine (e.g., morpholine, piperidine).

Mechanistic Pathway

The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then intercepted by the enol form of the dichloroacetophenone.

MannichMechanism Amine Secondary Amine (R2NH) Iminium Iminium Ion (H2C=N+R2) Amine->Iminium + H+ HCHO Formaldehyde (HCHO) HCHO->Iminium Product DCBP Mannich Base (Beta-amino ketone) Iminium->Product Ketone 2,4-Dichloroacetophenone Enol Enol Intermediate Ketone->Enol Tautomerization (Acid Cat.) Enol->Product Nucleophilic Attack on Iminium

Figure 1: Acid-catalyzed mechanism for the formation of DCBP Mannich bases. The rate-determining step is often the formation of the iminium ion or the enolization of the ketone.

Reactivity Profile & Transformations

The DCBP Mannich base is a "chemical chameleon," capable of reacting through multiple pathways depending on the reagents and conditions.

Cyclization to Pyrazolines

The most significant application of DCBP Mannich bases in drug discovery is their conversion to 2-pyrazolines via reaction with hydrazines.

  • Mechanism: The hydrazine attacks the carbonyl carbon, followed by cyclization involving the displacement of the amine (or addition-elimination via the retro-Mannich enone intermediate).

  • Significance: 2,4-Dichlorophenyl pyrazolines exhibit potent antimicrobial and antidepressant activities.

Reduction to Amino Alcohols

Treatment with sodium borohydride (


) reduces the carbonyl to a hydroxyl group, yielding 

-amino alcohols.
  • Stereochemistry: The bulky dichlorophenyl group often directs hydride attack, creating diastereoselectivity.

O-Alkylation vs. C-Alkylation (Hydroxybenzophenones)

If the starting material is a hydroxy-dichlorobenzophenone (e.g., 2,4-dichloro-4'-hydroxybenzophenone), the Mannich reaction occurs on the aromatic ring ortho to the hydroxyl group, not on an acetyl chain. This creates ortho-aminomethyl phenols , which are potent chelating agents.

ReactivityPathways Center DCBP Mannich Base (Ar-CO-CH2-CH2-NR2) Retro Retro-Mannich (Vinyl Ketone + Amine) Center->Retro Heat / pH > 8 Pyrazoline 2-Pyrazoline Derivatives (Bioactive Heterocycle) Center->Pyrazoline + Hydrazine / Reflux Alcohol Gamma-Amino Alcohol (via NaBH4 Reduction) Center->Alcohol + NaBH4 / MeOH

Figure 2: Divergent reactivity pathways of dichlorobenzophenone Mannich bases. The pyrazoline route is the primary value driver in medicinal chemistry.

Biological Implications & Structure-Activity Relationships (SAR)

The biological efficacy of these compounds relies heavily on the stability of the Mannich base and the specific nature of the amine.

Structural FeatureBiological ImpactMechanistic Rationale
2,4-Dichloro Substitution Increased PotencyEnhances lipophilicity (membrane permeability) and metabolic stability against ring oxidation.

-Amino Ketone
Cytotoxicity / AntimicrobialActs as an alkylating agent via the retro-Mannich release of

-unsaturated ketones (Michael acceptors) which bind to thiol groups in enzymes.
Morpholine Amine Improved SolubilityThe oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, improving water solubility compared to piperidine analogs.
Pyrazoline Derivative Anti-inflammatory / MAO InhibitorRigidification of the structure reduces off-target effects and improves binding affinity to specific receptors (e.g., MAO-A).

Experimental Protocols

Protocol A: Synthesis of 3-(Morpholin-4-yl)-1-(2,4-dichlorophenyl)propan-1-one

A standard protocol for generating the Mannich base hydrochloride salt.

  • Reagents:

    • 2,4-Dichloroacetophenone (0.01 mol)

    • Paraformaldehyde (0.01 mol equivalent)

    • Morpholine hydrochloride (0.01 mol)

    • Ethanol (Absolute, 20 mL)

    • Conc. HCl (Catalytic amount, 0.5 mL)

  • Procedure:

    • Dissolve 2,4-dichloroacetophenone in ethanol in a round-bottom flask.

    • Add paraformaldehyde and morpholine hydrochloride.

    • Add catalytic HCl.

    • Reflux the mixture at 80°C for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Note: The spot for the ketone will disappear, and a polar spot (Mannich base) will appear.

  • Isolation:

    • Cool the mixture to 0°C (ice bath).

    • The Mannich base hydrochloride usually precipitates as a white solid.

    • Filter and wash with cold acetone to remove unreacted ketone.

    • Recrystallization: Use Ethanol/Ether (1:1).

Protocol B: Cyclization to 3-(2,4-Dichlorophenyl)-5-substituted-2-pyrazoline

Converting the Mannich base into a stable pharmacophore.

  • Reagents:

    • DCBP Mannich Base (from Protocol A) (0.005 mol)

    • Hydrazine Hydrate (99%, 0.01 mol)

    • Glacial Acetic Acid (10 mL)

  • Procedure:

    • Dissolve the Mannich base in glacial acetic acid.

    • Add hydrazine hydrate dropwise (Exothermic reaction—handle with care).

    • Reflux for 6–8 hours.[3]

    • Pour the reaction mixture into crushed ice-water.

  • Validation:

    • The product precipitates as a solid.

    • IR Check: Look for the disappearance of the ketone

      
       stretch (approx. 1680 cm⁻¹) and appearance of 
      
      
      
      (approx. 1600 cm⁻¹).

References

  • Roman, G. (2015). "Mannich bases in medicinal chemistry and drug design." European Journal of Medicinal Chemistry, 89, 743-816. Link

  • Sridhar, S. K., et al. (2009). "Synthesis, pharmacological screening... of N-Mannich bases." European Journal of Medicinal Chemistry, 44(5), 2307-2312.[4] Link[4]

  • Al-Jibouri, M. N., et al. (2023).[5] "Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives." Asian Journal of Green Chemistry. Link

  • BenchChem. (2025).[6] "Reactivity of 2,4'-Dichlorobenzophenone vs 4,4'-Dichlorobenzophenone." BenchChem Technical Guides. Link

  • Tang, R., et al. (2013).[2] "Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety [derived from 2,4-dichloroacetophenone]." Chemistry Central Journal, 7, 30. Link

Sources

Safety data sheet (SDS) for 3,4-Dichloro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 3,4-Dichloro-3'-morpholinomethyl benzophenone

Part 1: Chemical Characterization & Identity[1]

In the absence of a global, harmonized Safety Data Sheet (SDS) for this specific positional isomer, this guide applies a Read-Across Toxicology Assessment based on Structural Activity Relationships (SAR). We derive data from the parent scaffold (3,4-Dichlorobenzophenone) and the functional moiety (Morpholine Mannich bases).

Substance Identification
  • Chemical Name: 3,4-Dichloro-3'-(morpholin-4-ylmethyl)benzophenone

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~350.24 g/mol

  • Structural Class: Halogenated Diaryl Ketone / Mannich Base

  • Physical State: Typically a white to off-white crystalline solid.

Calculated Physico-Chemical Properties
PropertyValue (Predicted/Derived)Experimental Implication
LogP (Octanol/Water) ~4.2 – 4.8High Lipophilicity. Readily absorbs through skin; bioaccumulative potential.
pKa (Conjugate Acid) ~7.5 (Morpholine N)Acts as a weak base. Soluble in aqueous acid; precipitates in basic media.
Melting Point 90°C – 110°CSolid at room temp; handle as dust hazard.
Solubility DMSO, DCM, MethanolUse DMSO for biological assays; DCM for synthesis workup.

Part 2: Hazard Identification & Risk Assessment (GHS)[2]

Scientist's Note: While the specific isomer is not listed in Annex VI of CLP, the combination of the benzophenone core and the morpholine side chain mandates a conservative classification.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

  • Carcinogenicity: Category 2 (H351) – Suspected of causing cancer.[2] (Based on Benzophenone backbone data).[3]

  • STOT - Repeated Exposure: Category 2 (H373) – May cause damage to liver/kidneys.[4]

The "Mannich Base" Instability Factor

Researchers must recognize that morpholinomethyl derivatives are Mannich bases. Under hydrolytic stress (high humidity or acidic aqueous conditions), they can undergo a Retro-Mannich reaction , potentially releasing:

  • Formaldehyde (Carcinogen, Sensitizer)

  • Morpholine (Corrosive, flammable)

  • 3,4-Dichlorobenzophenone (Parent ketone)[3][5]

Diagram 1: Retro-Mannich Degradation Risk This pathway illustrates why "Fresh Preparation" is critical for this compound.

RetroMannich Compound 3,4-Dichloro-3'-morpholinomethyl benzophenone Conditions Acidic pH / Heat / H2O Compound->Conditions Hydrolysis Formaldehyde Formaldehyde (H350: Carcinogen) Conditions->Formaldehyde Morpholine Morpholine (H314: Corrosive) Conditions->Morpholine Parent 3,4-Dichlorobenzophenone Conditions->Parent

Caption: Degradation pathway showing potential release of toxic byproducts under improper storage conditions.

Part 3: Safe Handling & Experimental Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >0.5 m/s.

  • Static Control: The powder is likely electrostatic.[2] Use anti-static weighing boats and grounded spatulas to prevent aerosolization.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P2 mask minimum; Half-face respirator with organic vapor/acid gas cartridges (OV/AG) recommended if heating or if the smell of morpholine (fishy/ammonia-like) is detected.

  • Dermal: Double nitrile gloves (0.11 mm minimum). Note: Benzophenones permeate latex rapidly.

  • Ocular: Chemical splash goggles.

Protocol: Solubilization & Stock Preparation

This compound is often used in high-throughput screening (HTS). Improper solubilization leads to precipitation and false negatives.

  • Weighing: Weigh 10 mg into a tared amber glass vial (UV sensitive).

  • Solvent Choice: Add DMSO (Dimethyl Sulfoxide) to achieve a 10 mM concentration. Avoid water/buffer initially.

  • Sonication: Sonicate for 5 minutes at ambient temperature. Do not heat above 40°C to prevent degradation.

  • QC Check: Inspect for turbidity. If turbid, add 1% acetic acid (if assay permits) to protonate the morpholine nitrogen, improving solubility.

Diagram 2: Safety Decision Matrix for Spills

SafetyMatrix Start Spill Incident State Physical State? Start->State Powder Dry Powder State->Powder Liquid Solution (DMSO/DCM) State->Liquid Wet Use Wet Wipe/Damp Paper (Avoid Dust) Powder->Wet Small Scale Bag Seal in HazMat Bag Wet->Bag Disposal Dispose as Halogenated Waste Bag->Disposal Vent Increase Ventilation (Check for Morpholine Odor) Liquid->Vent Absorb Apply Vermiculite/Sand Absorb->Disposal Vent->Absorb

Caption: Decision logic for immediate response to solid vs. liquid spills.[6]

Part 4: Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The morpholine nitrogen is susceptible to N-oxidation; the methylene bridge is susceptible to autoxidation.

  • Light: Protect from light (Amber vials). Benzophenones are photo-initiators; exposure to UV light can generate free radicals, degrading the compound and potentially initiating unwanted polymerization in surrounding media.

Part 5: Toxicology & First Aid

Acute Exposure Symptoms
  • Inhalation: Coughing, burning sensation in throat (amine irritation).

  • Skin Contact: Redness, itching. Possible delayed sensitization.

  • Eye Contact: Pain, redness, lacrimation.

Emergency Procedures
RouteProtocolRationale
Eyes Rinse for 15 mins with saline; lift eyelids.Morpholine moiety can cause alkaline-like injury.
Skin Wash with soap and water.[2][7] Do not use alcohol. Alcohol enhances transdermal absorption of benzophenones.
Ingestion Rinse mouth. Do NOT induce vomiting.Risk of aspiration and esophageal damage from alkaline hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80494: 3,4-Dichlorobenzophenone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzophenone. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Morpholinomethyl Aryl Ketones via Mannich & Aminomethylation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the synthesis and optimization of morpholinomethyl-substituted aryl ketones, specifically addressing the Mannich reaction conditions requested.

Critical Scientific Clarification: While the user query specifies "Mannich reaction conditions" for 3,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0), it is chemically imperative to distinguish between two synthetic pathways often confused in this nomenclature:

  • The Classic Mannich Reaction: Applied to 3,4-dichloroacetophenone to yield a

    
    -amino ketone (propiophenone derivative).
    
  • The Benzophenone Synthesis: The specific target (CAS 898792-24-0) is a benzophenone (diaryl ketone). Direct Mannich aminoalkylation of a deactivated diaryl ketone (without phenolic hydroxyls) is chemically unfavorable. This molecule is typically synthesized via radical bromination/amination or Friedel-Crafts routes, though "Mannich" is often colloquially used to describe the final aminomethyl motif.

This guide provides the Standard Mannich Protocol (for the acetophenone precursor, the most common "Mannich" context) and the Alternative Aminomethylation Protocol (likely required for the specific benzophenone target), ensuring complete technical coverage.

Abstract & Scope

This guide details the experimental conditions for introducing a morpholinomethyl moiety into dichlorinated aryl ketones. We focus on the acid-catalyzed Mannich reaction (aminoalkylation) utilizing paraformaldehyde and morpholine. We also address the synthesis of the specific target 3,4-Dichloro-3'-morpholinomethyl benzophenone (CAS 898792-24-0), providing a corrective protocol for non-enolizable benzophenone cores where direct Mannich conditions may fail.

Key Applications:

  • Synthesis of CNS-active agents and antifungal intermediates (e.g., Lanoconazole analogs).

  • Preparation of

    
    -amino ketone building blocks.[1][2][3]
    
  • Optimization of aminoalkylation yields.

Reaction Mechanism & Causality

The Mannich reaction involves the condensation of a CH-acidic component (ketone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).

The Mannich Pathway (Acetophenone Precursors)

For substrates like 3,4-dichloroacetophenone , the reaction proceeds via the formation of an iminium ion electrophile from formaldehyde and morpholine. The ketone enolizes under acidic conditions and attacks this electrophile.[2]

  • Critical Control Point: The pH must be low enough to generate the iminium ion but high enough to maintain a concentration of the enol. We utilize Morpholine Hydrochloride or catalytic HCl to buffer the system.

The Benzophenone Challenge

For 3,4-dichlorobenzophenone , there are no


-protons to enolize. Direct Mannich reaction requires an electron-rich ring (e.g., a phenol) for electrophilic aromatic substitution. If the target is the non-phenolic benzophenone (CAS 898792-24-0), the "Mannich" motif is likely installed via Benzylic Bromination followed by Nucleophilic Substitution , or via a pre-functionalized Friedel-Crafts precursor.
Pathway Visualization

The following diagram contrasts the Classic Mannich route with the Benzophenone Aminomethylation route.

Mannich_Pathways Start_Aceto 3,4-Dichloroacetophenone (Alpha-Protons Present) Mannich_Base Beta-Amino Ketone (Classic Mannich Product) Start_Aceto->Mannich_Base Acid Cat. / Reflux + Iminium Ion Start_Benzo 3,4-Dichlorobenzophenone (No Alpha-Protons) Inter_Bromo 3'-Bromomethyl Benzophenone Start_Benzo->Inter_Bromo NBS / AIBN (Radical Bromination) Target_Benzo 3,4-Dichloro-3'-morpholinomethyl Benzophenone (Target) Start_Benzo->Target_Benzo Direct Mannich (FAILS without -OH) Iminium Iminium Ion (HCHO + Morpholine) Iminium->Mannich_Base Inter_Bromo->Target_Benzo Morpholine / K2CO3 (Nucleophilic Sub.)

Figure 1: Decision tree for synthesizing morpholinomethyl aryl ketones. The top path represents the standard Mannich reaction; the bottom path represents the necessary route for the benzophenone target.

Experimental Protocols

Protocol A: Classic Mannich Reaction (Acetophenone Precursors)

Use this protocol if your target is the linear


-amino ketone derived from 3,4-dichloroacetophenone.

Reagents:

  • Substrate: 3,4-Dichloroacetophenone (1.0 equiv)

  • Amine: Morpholine Hydrochloride (1.2 equiv) OR Morpholine (1.2 equiv) + Conc. HCl (cat.)[2][4]

  • Aldehyde: Paraformaldehyde (1.5 equiv)

  • Solvent: Ethanol (absolute) or Isopropanol

  • Catalyst: Conc. HCl (0.5 mL per 10 mmol)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3,4-dichloroacetophenone (10 mmol) in Ethanol (20 mL).

  • Amine Activation: Add Morpholine Hydrochloride (12 mmol) and Paraformaldehyde (15 mmol).

    • Note: Using the salt (morpholine HCl) is preferred over free amine to maintain the acidic pH required for iminium generation without quenching the enol.

  • Catalysis: Add catalytic Conc. HCl (approx. 2-3 drops).

  • Reaction: Heat the mixture to reflux (80°C) . Stir for 12–24 hours .

    • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear as a more polar spot than the starting ketone.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates as the hydrochloride salt, filter and wash with cold ethanol/ether.

    • If no precipitate forms, remove solvent in vacuo. Redissolve the residue in water, wash with ether (to remove unreacted ketone), then basify the aqueous layer with NH₄OH or NaHCO₃ to pH 9.

    • Extract the free base with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over MgSO₄ and concentrate. Recrystallize from Ethanol/Acetone if necessary.

Protocol B: Aminomethylation of Benzophenones (Target Specific)

Use this protocol for CAS 898792-24-0 (3,4-Dichloro-3'-morpholinomethyl benzophenone), as direct Mannich conditions are ineffective on the deactivated ring.

Reagents:

  • Precursor: 3,4-Dichloro-3'-methylbenzophenone (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Radical Initiator: AIBN or Benzoyl Peroxide (0.05 equiv)

  • Amine: Morpholine (2.0 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: CCl₄ or Acetonitrile (Step 1); DMF or Acetonitrile (Step 2)

Step-by-Step Methodology:

  • Step 1: Radical Bromination (Benzylic Activation)

    • Dissolve 3,4-Dichloro-3'-methylbenzophenone in dry Acetonitrile or CCl₄ .

    • Add NBS and AIBN .

    • Reflux for 4–6 hours under Nitrogen. Monitor consumption of starting material by TLC.[5]

    • Workup: Filter off succinimide byproduct. Concentrate filtrate to yield crude 3'-bromomethyl intermediate .

  • Step 2: Amination (Morpholine Substitution)

    • Dissolve the crude bromide in DMF (or Acetonitrile).

    • Add Morpholine (excess) and K₂CO₃ .

    • Stir at 60°C for 4 hours.

  • Final Isolation:

    • Pour into ice water. Extract with Ethyl Acetate.[6]

    • Wash organic phase with brine to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization & Data Summary

The following table summarizes the impact of solvent and pH on the Mannich reaction (Protocol A) efficiency.

ParameterConditionOutcomeRecommendation
Solvent Ethanol (EtOH)Good solubility, moderate ratePreferred (Green/Standard)
Solvent 1,4-DioxaneHigher temp (101°C), faster rateUse for sluggish substrates
Source of HCHO Formalin (aq)Introduces water, lower yieldAvoid if possible
Source of HCHO ParaformaldehydeAnhydrous, generates HCHO in situHighly Recommended
pH Control Free Amine (Basic)Low conversion (No iminium)Fail
pH Control Amine HCl SaltOptimal pH (~4-5)Standard

References

  • Mannich Reaction Mechanism & General Scope

    • Title: The Mannich Reaction.[1][2][3][7][8] Organic Reactions.[1][2][3][4][8][9][10][11][12]

    • Source: Wiley Online Library.
    • URL:[Link]

  • Specific Benzophenone Derivative (CAS 898792-24-0): Title: 3,4-dichloro-3'-morpholinomethyl benzophenone Product Entry. Source: BocSci / Chemical Book.
  • Mannich Reaction of Acetophenones (Comparative Protocol)

    • Title: Mannich bases in medicinal chemistry and drug design.
    • Source: N
    • URL:[Link]

  • Synthesis of Morpholinomethyl Aryl Ketones (Patent Context)

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 3,4-Dichloro-3'-morpholinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a detailed guide to selecting an optimal solvent for the synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone via the Mannich reaction. It elucidates the underlying chemical principles, compares various solvent systems, and offers a validated experimental protocol.

Introduction

Benzophenone and its derivatives are a cornerstone scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anti-inflammatory, antimitotic, and anticancer drugs.[1][2][3] The target molecule, 3,4-Dichloro-3'-morpholinomethyl benzophenone, is a Mannich base. The installation of the aminomethyl group is known to be a valuable strategy for modifying the biological activity of parent compounds.[1][4]

The synthesis of this molecule is achieved through the Mannich reaction, a three-component condensation involving 3,4-dichlorobenzophenone, morpholine, and formaldehyde.[5][6] While seemingly straightforward, the success of the Mannich reaction—in terms of yield, purity, and reaction time—is profoundly influenced by the choice of solvent. The solvent does not merely act as a passive medium but actively participates in the reaction mechanism, primarily by stabilizing key intermediates.[5][7] This guide offers a comprehensive analysis of solvent effects to enable rational selection for this specific aminomethylation.

The Reaction Pathway: Aromatic Aminomethylation

The synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone is a specific variant of the Mannich reaction that proceeds via electrophilic aromatic substitution. Unlike typical Mannich reactions that require an enolizable carbonyl compound, here the aromatic ring of the benzophenone acts as the nucleophile.

The mechanism unfolds in two primary stages:

  • Formation of the Electrophile: Morpholine, a secondary amine, reacts with formaldehyde to form a hemiaminal. Under mildly acidic conditions, this intermediate readily dehydrates to generate the highly reactive N,N-disubstituted iminium ion (specifically, the morpholinomethyl cation).[6] This electrophilic species is the key to the aminomethylation process.

  • Nucleophilic Attack by the Aromatic Ring: The electron-rich phenyl ring of the 3,4-dichlorobenzophenone attacks the electrophilic iminium ion. The substitution occurs on the unsubstituted ring, likely at the meta-position (3'-position) relative to the carbonyl group, which is a meta-director. The final step is the rearomatization of the ring to yield the stable Mannich base product.

Mannich Reaction Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution morpholine Morpholine iminium Morpholinomethyl Iminium Ion (Electrophile) morpholine->iminium formaldehyde Formaldehyde formaldehyde->iminium benzophenone 3,4-Dichlorobenzophenone product 3,4-Dichloro-3'-morpholinomethyl benzophenone benzophenone->product iminium->product Nucleophilic Attack

Caption: The two-stage mechanism of aromatic aminomethylation.

The Decisive Role of the Solvent

The solvent's properties directly impact the reaction kinetics and outcome by influencing the stability of the charged iminium ion and the solubility of the reactants.

  • Polar Protic Solvents: Solvents like ethanol, methanol, and acetic acid are highly effective for Mannich reactions.[5][6] Their ability to form hydrogen bonds provides excellent stabilization for the charged iminium ion intermediate, thereby lowering the activation energy of the electrophilic substitution step and promoting the reaction.[5] They are generally good at dissolving the amine and formaldehyde source.

  • Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) can also be used. While they do not stabilize the cation via hydrogen bonding as effectively as protic solvents, their high polarity can still support the charged intermediate. However, some aprotic solvents may lead to side reactions.[8]

  • Apolar Solvents: Nonpolar solvents like toluene or benzene are generally poor choices for this reaction.[9] They fail to adequately stabilize the polar iminium ion, leading to significantly slower reaction rates or complete inhibition.

  • Reaction Temperature: The aminomethylation of an unactivated aromatic ring may require elevated temperatures to proceed at a practical rate. Therefore, a solvent with a suitable boiling point is necessary to achieve and maintain the required reaction temperature under reflux conditions. High-boiling alcohols can be particularly useful.[8]

Comparative Analysis of Potential Solvents

The selection of a solvent requires balancing its ability to promote the reaction with practical considerations like boiling point, cost, and ease of removal.

SolventTypeBoiling Point (°C)Rationale for UsePotential Drawbacks
Ethanol Polar Protic78Excellent stabilization of the iminium ion; good solubility for reactants; commonly used and effective for Mannich reactions.[9][10]May require extended reflux times if higher temperatures are needed.
Isopropanol Polar Protic82Similar to ethanol but with a slightly higher boiling point; can be beneficial if a modest temperature increase is required.[11]-
Acetic Acid Polar Protic118Acts as both a solvent and an acid catalyst, promoting iminium ion formation; higher boiling point allows for higher reaction temperatures.[5]Can be corrosive; more difficult to remove during work-up; may lead to acetylation side products.
DMF Polar Aprotic153High boiling point is advantageous for slow reactions; good solvating power.Can be difficult to remove; potential for side reactions like formylation or methylene substitution.[8]
Solvent-Free N/AN/AEnvironmentally friendly ("green chemistry") approach; can lead to faster reactions and simpler work-up.[12][13]Requires reactants to form a melt; may not be suitable if reactants are high-melting solids; potential for poor heat transfer and side reactions.

Recommended Experimental Protocol

This protocol details a robust method for the synthesis of the target compound using the rationally selected solvent system.

Experimental Workflow A 1. Reagent Combination - 3,4-Dichlorobenzophenone - Morpholine - Paraformaldehyde - Ethanol (Solvent) B 2. Reaction - Heat to reflux (approx. 78°C) - Stir for 12-24 hours - Monitor by TLC A->B C 3. Work-up - Cool to room temp. - Remove solvent (rotary evaporator) - Add Ethyl Acetate & H₂O - Separate organic layer B->C D 4. Purification - Wash organic layer (brine) - Dry over Na₂SO₄ - Filter and concentrate - Recrystallize or Column Chromatography C->D E 5. Characterization - Obtain pure product - Analyze via NMR, MS, etc. D->E

Caption: A streamlined workflow for the synthesis and purification.

A. Materials and Reagents

  • 3,4-Dichlorobenzophenone (1.0 eq)

  • Morpholine (1.2 eq)

  • Paraformaldehyde (1.5 eq)

  • Ethanol (96% or absolute), sufficient to make a 0.2-0.5 M solution

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

B. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

C. Reaction Procedure

  • To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzophenone (1.0 eq), paraformaldehyde (1.5 eq), and ethanol.

  • Begin stirring to form a suspension. Add morpholine (1.2 eq) to the mixture, followed by a catalytic amount of concentrated hydrochloric acid (~0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.

  • Maintain the reaction at reflux for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting benzophenone spot indicates reaction completion.

D. Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to obtain the pure 3,4-Dichloro-3'-morpholinomethyl benzophenone.

References

  • Alfa Chemistry. Mannich Reaction. Link

  • PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Link

  • NROChemistry. Mannich Reaction. Link

  • Journal of the Chemical Society C. Mannich reactions in high-boiling solvents. Link

  • ResearchGate. The influence of solvents on the Mannich reaction. Link

  • Taylor & Francis Online. Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands. Link

  • PubMed. Synthesis and structure-activity relationships of 3-aminobenzophenones as antimitotic agents. Link

  • MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Link

  • Galore International Journal of Applied Sciences and Humanities. Synthesis, Characterization and Application of Mannich Base. Link

  • CyberLeninka. AMINOMETHYLATION OF DIHYDROXYACETOPHENONES. Link

  • Lingaya's Vidyapeeth. SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Link

  • Wikipedia. 4,4'-Dichlorobenzophenone. Link

  • PMC. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Link

  • arXiv. Solvent Effects on the Menshutkin Reaction. Link

  • ResearchGate. Catalytic stereoselective Mannich reaction under solvent-free conditions. Link

  • PrepChem.com. Synthesis of 4,4'-dichlorobenzophenone. Link

  • Organic Syntheses. benzophenone. Link

  • PubChem. 3,4-Dichlorobenzophenone. Link

  • CAS Common Chemistry. 3,4-Dichlorobenzophenone. Link

  • Google Patents. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. Link

  • PubMed. Solvent Dictated Organic Transformations. Link

  • MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Link

  • ResearchGate. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Link

  • PubChem. 3-(Aminomethyl)benzophenone. Link

  • ChemicalBook. Application and Preparation of Benzophenone. Link

  • Google Patents. CN102942463A - Preparation method for benzophenone compound. Link

  • Semantic Scholar. Synthesis and bioactivity investigation of benzophenone and its derivatives. Link

  • Benchchem. Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide. Link

  • ResearchGate. Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities. Link

Sources

Topic: Crystallization Methods for 3,4-Dichloro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a detailed technical guide for the crystallization of 3,4-Dichloro-3'-morpholinomethyl benzophenone, a key intermediate in pharmaceutical synthesis. The purity, crystal form (polymorphism), and particle size distribution of this active pharmaceutical ingredient (API) precursor are critical determinants of final drug product quality, stability, and bioavailability.[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles of various crystallization techniques, empowering researchers to develop robust, scalable, and reproducible purification processes. We present three field-proven protocols—Cooling Crystallization, Anti-Solvent Crystallization, and Slow Evaporation—supported by comparative data, process logic diagrams, and a comprehensive troubleshooting guide.

Introduction: The Critical Role of Crystallization

3,4-Dichloro-3'-morpholinomethyl benzophenone is a complex organic molecule whose purification presents significant challenges. Crude synthetic products often contain a mixture of unreacted starting materials, side-products, and process-related impurities. Crystallization is the most powerful and widely used technique for the purification and isolation of such compounds in the pharmaceutical industry.[2]

The primary objectives of crystallizing this specific benzophenone derivative are:

  • Purity Enhancement: To isolate the target compound from soluble impurities, achieving the stringent purity required for subsequent synthetic steps or as a final API.

  • Polymorph Control: Benzophenone derivatives are known to exhibit polymorphism, where the same molecule crystallizes into different solid-state forms with distinct physicochemical properties like solubility and stability.[3][4][5] A controlled crystallization process ensures the consistent production of the desired, most stable polymorph.

  • Particle Size and Morphology Optimization: The size and shape of the crystals impact downstream processing, including filtration, drying, and formulation.[6]

This guide provides the foundational knowledge and practical protocols to achieve these objectives.

Pre-Crystallization Analysis & Physicochemical Profile

A successful crystallization protocol is built upon a solid understanding of the compound's properties. While specific data for 3,4-Dichloro-3'-morpholinomethyl benzophenone is not widely published, we can infer its behavior from its constituent moieties: a dichlorinated benzophenone core and a morpholine side chain.

  • Solubility: The parent compound, benzophenone, is insoluble in water but soluble in various organic solvents like ethanol, ether, and chloroform.[7][8] The dichlorinated core and morpholine group will modify this profile. A preliminary solubility screening is essential.

    • Expected "Good" Solvents (for dissolution): Dichloromethane (DCM), Acetone, Ethyl Acetate, Isopropanol (IPA), Ethanol.

    • Expected "Poor" Solvents (anti-solvents): Heptane, Hexane, Water.

  • Polymorphism: The benzophenone class of compounds has a known propensity for polymorphism.[3][4] Different crystallization conditions (solvent, temperature, cooling rate) can yield different crystal forms. Therefore, characterization of the resulting solid phase via techniques like X-Ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) is mandatory for process validation.

  • Thermal Stability: Many APIs can degrade at elevated temperatures over time.[9][10] It is crucial to determine the thermal stability of the compound in the chosen solvent to avoid impurity formation during dissolution at high temperatures.

Workflow for Crystallization Method Development

The following diagram outlines the logical flow for developing a robust crystallization process for a new chemical entity like 3,4-Dichloro-3'-morpholinomethyl benzophenone.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Analysis Crude Crude Product Solubility Solubility Screening (Good vs. Poor Solvents) Crude->Solubility Thermal Thermal Stability (DSC/TGA) Crude->Thermal Cooling Cooling Crystallization Solubility->Cooling Antisolvent Anti-Solvent Method Solubility->Antisolvent Evaporation Slow Evaporation Solubility->Evaporation Optimize Optimize Key Parameters (Rate, Temp, Ratio) Cooling->Optimize Antisolvent->Optimize Evaporation->Optimize Filter Filter & Dry Crystals Optimize->Filter Analyze Analyze Product (Purity, Yield, Polymorph) Filter->Analyze Final Select Optimal Protocol Analyze->Final

Caption: General workflow for crystallization development.

Crystallization Methodologies & Protocols

Three primary methods are presented, each suited for different scenarios and yielding distinct crystal attributes.

Method A: Controlled Cooling Crystallization

Principle: This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[1] A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solution to become supersaturated and inducing crystallization. The cooling rate is a critical parameter that controls nucleation and crystal growth.[9]

Protocol:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., Isopropanol, Ethanol).

  • Dissolution: In a jacketed glass reactor, charge the crude 3,4-Dichloro-3'-morpholinomethyl benzophenone. Add the selected solvent (e.g., 5-10 volumes, i.e., 5-10 mL per gram of crude product).

  • Heating: While stirring, heat the mixture to a temperature sufficient to achieve complete dissolution (e.g., 60-75 °C). Visually inspect the solution to ensure no solid particles remain. If necessary, perform a hot filtration to remove any insoluble impurities.

  • Controlled Cooling: Program the reactor to cool the solution at a slow, linear rate (e.g., 5-10 °C per hour). Slower cooling generally promotes the growth of larger, more well-defined crystals.

  • Nucleation & Growth: Observe the temperature at which nucleation (the first appearance of crystals) begins. Continue the controlled cooling to the final temperature (e.g., 0-5 °C).

  • Aging: Hold the resulting slurry at the final temperature for a period of 2-4 hours with gentle stirring to maximize the yield.

  • Isolation & Drying: Isolate the crystals by filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of cold solvent. Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Workflow for Cooling Crystallization

G start Charge Crude + Solvent dissolve Heat to Dissolve (e.g., 70°C) start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Controlled Cooling (e.g., 10°C/hour) hot_filter->cool nucleate Nucleation & Crystal Growth cool->nucleate age Age Slurry at Low Temp (e.g., 5°C for 2h) nucleate->age isolate Filter & Wash with Cold Solvent age->isolate dry Vacuum Dry isolate->dry

Caption: Step-by-step workflow for cooling crystallization.

Method B: Anti-Solvent Crystallization

Principle: This method involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent.[6][11] The addition of the anti-solvent reduces the solubility of the compound in the mixed solvent system, leading to supersaturation and crystallization.[12] This technique is highly effective for controlling particle size and can often be performed at a constant temperature.[13]

Protocol:

  • Solvent System Selection: Identify a solvent that readily dissolves the compound (e.g., Dichloromethane, Acetone) and an anti-solvent in which the compound is poorly soluble but that is miscible with the primary solvent (e.g., Heptane, Hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (e.g., 3-5 volumes) at a constant temperature (e.g., 20-25 °C). Ensure the solution is fully dissolved and, if necessary, filter to remove particulates.

  • Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent slowly via a syringe pump or addition funnel. The rate of addition is critical: slow addition promotes crystal growth, while rapid addition can lead to precipitation of very fine particles or an amorphous solid.

  • Induction & Growth: Continue adding the anti-solvent until the solution becomes cloudy (indicating nucleation). A typical final solvent:anti-solvent ratio might range from 1:2 to 1:5 (v/v).

  • Aging: After the addition is complete, stir the slurry for 1-3 hours to allow for complete crystallization and to maximize the yield.

  • Isolation & Drying: Isolate the crystals by filtration. Wash the filter cake with the anti-solvent or a mixture rich in the anti-solvent. Dry the product under vacuum.

Workflow for Anti-Solvent Crystallization

G start Dissolve Crude in 'Good' Solvent filter_sol Filter Solution (Optional) start->filter_sol add_anti Slowly Add 'Poor' Solvent (Anti-Solvent) filter_sol->add_anti nucleate Induce Nucleation & Crystal Growth add_anti->nucleate age Age Slurry (e.g., 25°C for 1h) nucleate->age isolate Filter & Wash with Anti-Solvent age->isolate dry Vacuum Dry isolate->dry

Caption: Step-by-step workflow for anti-solvent crystallization.

Method C: Slow Evaporation Crystallization

Principle: This is a simple method often used for generating high-quality single crystals for analytical purposes, but it can be adapted for small-scale purification.[14] The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[15] This method is particularly useful for compounds whose solubility is not strongly dependent on temperature.[15]

Protocol:

  • Solvent Selection: Choose a relatively volatile solvent in which the compound is moderately soluble (e.g., Ethyl Acetate, Dichloromethane).

  • Dissolution: Prepare a clear, slightly sub-saturated solution of the crude product in the chosen solvent at room temperature.

  • Setup: Place the solution in a beaker or flask and cover the opening with a piece of parafilm. Pierce a few small holes in the parafilm with a needle. This restricts the rate of evaporation, which is crucial for growing well-formed crystals.

  • Incubation: Place the vessel in a location free from vibrations and temperature fluctuations (e.g., a fume hood with the sash down) and allow it to stand for several hours to days.

  • Crystal Growth: As the solvent slowly evaporates, the concentration will increase, leading to the formation of crystals.

  • Isolation: Once a suitable quantity of crystals has formed, decant the remaining mother liquor and collect the crystals. Wash them sparingly with a solvent in which they are poorly soluble and then air-dry or dry under a light vacuum.

Comparative Analysis of Crystallization Methods

The choice of method depends on the specific objectives, scale, and available equipment. The table below provides a comparative summary.

ParameterCooling CrystallizationAnti-Solvent CrystallizationSlow Evaporation Crystallization
Primary Driver Temperature ReductionSolubility ReductionSolvent Removal
Control Parameters Cooling Rate, Final Temp.Addition Rate, Solvent RatioEvaporation Rate, Temp.
Solvent Usage ModerateHigh (Solvent + Anti-solvent)Low to Moderate
Process Time Moderate (4-12 hours)Fast to Moderate (2-6 hours)Slow (Days to Weeks)
Scalability ExcellentExcellentPoor (Lab-scale only)
Typical Outcome Medium to large crystalsSmall to medium, uniform crystalsLarge, high-quality crystals
Best Suited For Temp-sensitive solubilityParticle size control, thermally sensitive compoundsGenerating analytical samples

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; improper solvent choice.Dilute the solution with more solvent; reduce the cooling rate; try a different solvent system.
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.Concentrate the solution further; cool to a lower temperature; add a seed crystal; gently scratch the inside of the flask.
Formation of Fine Powder Nucleation rate is too high (due to rapid cooling or fast anti-solvent addition).Slow down the cooling or anti-solvent addition rate; increase the initial concentration to favor growth over nucleation.
Low Yield Compound has significant solubility at the final temperature; insufficient aging time.Cool to a lower final temperature; increase the volume of anti-solvent; increase the slurry aging time.
Poor Purity Impurities co-crystallized with the product; mother liquor trapped in crystals.Re-crystallize the product; ensure a slow crystal growth rate; improve washing of the filter cake.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Soqaka, A. A., Esterhuysen, C., & Lemmerer, A. (2018). Prevalent polymorphism in benzophenones. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 4), 465–471. [Link]

  • ResearchGate. (n.d.). Prevalent polymorphism in benzophenones | Request PDF. Retrieved February 14, 2026, from [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • Fudong. (n.d.). Evaporation Crystallization Equipment, Engineering Solution. Fudong. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved February 14, 2026, from [Link]

  • SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm. [Link]

  • ResearchGate. (n.d.). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation | Request PDF. Retrieved February 14, 2026, from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • ResearchGate. (n.d.). Packing diagrams for all seven polymorphs of the three benzophenone.... Retrieved February 14, 2026, from [Link]

  • ACS Publications. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. Crystal Growth & Design. [Link]

  • Wikipedia. (n.d.). Benzophenone. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • Farabi University. (n.d.). Lecture 14 Crystallization, Desublimation, and Evaporation. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Scholars Research Library. (2012). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Archives of Applied Science Research, 4(2), 898-905. [Link]

  • Global Substance Registration System. (n.d.). BENZOPHENONE. Retrieved February 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Removing unreacted morpholine from 3,4-Dichloro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3,4-Dichloro-3'-morpholinomethyl benzophenone

Executive Summary

The synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone typically involves a Mannich reaction.[1][2] A persistent challenge in this workflow is the removal of unreacted morpholine (the secondary amine starting material). Because both the product (a tertiary amine) and the impurity (a secondary amine) are basic, standard acid-base extractions often fail to separate them efficiently, leading to yield loss or persistent contamination.

This guide details three validated protocols to remove morpholine, ranked by increasing purity requirements.

Part 1: The Diagnostic Phase

Before selecting a protocol, confirm the nature of your impurity.

FeatureMorpholine (Impurity)Target Product (

Amine)
Structure Secondary Amine (

)
Tertiary Amine (

)
Boiling Point ~129 °C>300 °C (Predicted)
Basicity (

)
~8.36~7.4 (Est. for

-benzylmorpholine core)
Solubility Miscible with waterLipophilic (LogP > 4.[3]0)
Reactivity Reacts with electrophiles (anhydrides/isocyanates)Inert to weak electrophiles

Diagnostic Check:

  • H-NMR: Look for a triplet at ~2.9 ppm (morpholine

    
     adjacent to NH) and ~3.7 ppm  (
    
    
    
    adjacent to O).
  • TLC: Morpholine often streaks on silica. Use a stain (Ninhydrin or Iodine) as it is not UV active. The product will be UV active.

Part 2: Purification Protocols

Method A: The "Partitioning" Protocol (Best for Bulk Removal)

Use this method first. It relies on the extreme water solubility of morpholine versus the lipophilicity of the dichlorobenzophenone core.

The Logic: While both compounds are amines, the target molecule has two chlorines and two aromatic rings, making it highly lipophilic. Morpholine is fully water-miscible. Extensive washing can remove >95% of morpholine if pH is controlled.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred as it is denser than water, facilitating easier separation of emulsions.

  • The "Neutral" Wash: Wash the organic layer 3 times with Water (Volume ratio 1:1).

    • Do not use acid yet. Acidifying drops the pH, protonating the morpholine (making it soluble) but also protonating your product (making it soluble), causing yield loss.

  • The "Brine" Polish: Wash 1 time with Saturated Brine .

    • Mechanism:[2][3][4][5][6] This pulls residual hydration spheres from the organic layer.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Critical Warning: If an emulsion forms, do not shake vigorously. Invert gently. Add a small amount of Methanol (5% v/v) to the organic layer to break surface tension.

Method B: The "Chemical Scavenging" Protocol (Best for High Purity)

Use this method if Method A leaves 1-5% morpholine. This utilizes the chemical difference between secondary and tertiary amines.

The Logic: We introduce an electrophile (Acetic Anhydride) that reacts only with the secondary amine (morpholine) to form a non-basic, water-soluble amide (


-acetylmorpholine). The tertiary amine product cannot react.

Step-by-Step Workflow:

  • Scavenging: Dissolve crude material in dry DCM.

  • Addition: Add 1.5 equivalents (relative to the estimated morpholine impurity) of Acetic Anhydride (

    
    ) and 1.5 eq of Triethylamine  (
    
    
    
    ).
  • Reaction: Stir at Room Temperature for 30–60 minutes.

    • Monitoring: Check TLC.[7] The "streaking" morpholine spot should disappear.

  • Acid Wash (The Separation):

    • Wash the organic layer with 0.5 M HCl or 10% Citric Acid .

    • Mechanism:

      • Target Product: Protonates

        
         Moves to Aqueous Layer .
        
      • Impurity (

        
        -acetylmorpholine):  Neutral amide 
        
        
        
        Stays in Organic Layer .
  • Recovery:

    • Keep the Aqueous Layer . Discard the Organic Layer (contains impurities).

    • Basify the Aqueous Layer to pH 10 using NaOH (2M) .

    • Extract the now-neutral product back into fresh DCM.

  • Final Polish: Dry (

    
    ) and concentrate.
    

ScavengingLogic Start Crude Mixture (Product + Morpholine) Reagent Add Acetic Anhydride (Reacts with Morpholine only) Start->Reagent Reaction Reaction Mixture (Product + N-Acetylmorpholine) Reagent->Reaction AcidWash Acid Wash (0.5M HCl) Reaction->AcidWash OrgLayer Organic Layer (Contains N-Acetylmorpholine) AcidWash->OrgLayer Neutral Impurities AqLayer Aqueous Layer (Contains Protonated Product) AcidWash->AqLayer Target Salt Waste Waste OrgLayer->Waste Discard Basify Basify (NaOH) & Extract AqLayer->Basify Final Pure Product Basify->Final

Caption: Chemical scavenging workflow utilizing selective derivatization of the secondary amine impurity.

Method C: Crystallization (Best for Scale-Up)

Benzophenone derivatives are highly crystalline. This method avoids liquid-liquid extraction issues.

Recommended Solvent Systems:

  • Ethanol (Absolute): Heat to reflux until dissolved. Cool slowly to 4°C.

  • IPA / Water (9:1): The small water content keeps morpholine in the mother liquor.

Protocol:

  • Dissolve crude solid in minimum hot Ethanol.

  • Allow to cool to Room Temperature (stirring helps prevent oiling out).

  • Cool further in an ice bath (0-5°C).

  • Filter the solids.[2][8]

  • Wash the cake: Use cold Ethanol. Morpholine is very soluble in ethanol and will wash through; the lipophilic product will not.

Part 3: Troubleshooting & FAQs

Q1: My product is oiling out during crystallization. What is happening?

  • Cause: The product likely still contains solvent or impurities lowering the melting point, or the cooling was too rapid.

  • Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a glass rod to induce nucleation. Add a drop of water (anti-solvent) very slowly.

Q2: I see a new spot on TLC after using Acetic Anhydride. Is it my product degrading?

  • Analysis: It is likely the

    
    -acetylmorpholine byproduct.
    
  • Verification: Run a mini-workup on a TLC vial sample (add acid, shake, spot the aqueous layer). If the spot stays in the organic layer, it is the amide impurity, not your product.

Q3: Can I use Silica Gel Chromatography?

  • Answer: Yes, but amines "streak" (tail) on standard silica due to interaction with acidic silanol groups.

  • Modification: You must add 1-3% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent (e.g., Hexane:Ethyl Acetate:TEA). This blocks the silanol sites, allowing the morpholine and product to elute as sharp bands.

Q4: Why not just use high vacuum to remove morpholine?

  • Answer: Morpholine boils at ~129°C. While volatile, it forms strong hydrogen bonds and can be sticky. It often requires prolonged heating under high vacuum (>60°C at <1 mbar) to remove completely, which might thermally degrade sensitive Mannich bases (retro-Mannich reaction). Chemical removal is safer for the product stability.

Summary of Methods

MethodPurity PotentialYield RiskTime InvestmentBest For...
Water Wash Moderate (90-95%)LowLow (<1 hr)Initial crude cleanup.
Scavenging (

)
High (>99%)LowMedium (2-3 hrs)Removing stubborn traces (1-5%).
Crystallization Very High (>99.5%)Medium (Mother liquor loss)High (Overnight)Final drug substance preparation.

References

  • Mannich Reaction Workup Strategies : Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition, 37(8), 1044–1070.

  • Amine Scavenging Techniques : Parlow, J. J., et al. (1999). Utility of Polymer-Supported Scavengers in the Purification of Organic Compounds. Journal of Organic Chemistry, 64, 2985. (Contextualizing the use of electrophiles to remove secondary amines).

  • Properties of Morpholine : National Center for Biotechnology Information. (2025).[9][10] PubChem Compound Summary for CID 8078, Morpholine.

  • Purification of Benzophenone Derivatives : Organic Syntheses, Coll. Vol. 3, p.305 (1955); Vol. 28, p.42 (1948). (General crystallization techniques for benzophenones).

Sources

Overcoming steric hindrance in 3,4-Dichloro-3'-morpholinomethyl benzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on overcoming the significant steric hindrance presented by the substituted aromatic rings. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone presents a classic challenge in organic chemistry: balancing reactivity with steric constraints. The two primary disconnections for this molecule involve a Friedel-Crafts acylation to form the benzophenone core and a Mannich reaction to introduce the morpholinomethyl group. The sterically demanding nature of both the 3,4-dichlorophenyl and the 3'-morpholinomethylphenyl moieties can lead to low yields, side product formation, and purification difficulties. This guide provides practical solutions to these anticipated challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3,4-Dichloro-3'-morpholinomethyl benzophenone.

Issue 1: Low or No Yield in Friedel-Crafts Acylation

Question: I am attempting to synthesize the 3,4-dichlorobenzophenone intermediate via Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(morpholinomethyl)benzoyl chloride, but I am getting very low to no yield of the desired product. What are the likely causes and how can I optimize the reaction?

Answer: This is a common issue when dealing with sterically hindered and electronically deactivated substrates in Friedel-Crafts acylation.[1][2] The two chlorine atoms on the 1,2-dichlorobenzene ring are deactivating, making the aromatic ring less nucleophilic. Additionally, the bulky morpholinomethyl group on the benzoyl chloride can sterically hinder the approach of the acylium ion to the aromatic ring.

Here’s a systematic approach to troubleshoot this problem:

1. Choice of Lewis Acid Catalyst:

The strength of the Lewis acid is critical. While aluminum chloride (AlCl₃) is a common choice, its bulkiness might exacerbate steric hindrance.[3] Consider using a less bulky or more active Lewis acid.

Lewis AcidRelative StrengthKey Considerations
AlCl₃StrongCan be too bulky for sterically hindered substrates.
FeCl₃ModerateOften a good alternative to AlCl₃.
BF₃·OEt₂ModerateLess prone to causing rearrangements.
SnCl₄MildUseful for sensitive substrates.
Sc(OTf)₃StrongCan be used in catalytic amounts; water tolerant.

2. Reaction Temperature:

While higher temperatures can sometimes overcome activation energy barriers, they can also lead to decomposition and side reactions, particularly with complex substrates.[2] It is advisable to start at a lower temperature (e.g., 0 °C) and slowly warm the reaction to room temperature or slightly above, monitoring the progress by TLC or LC-MS.

3. Solvent Selection:

The choice of solvent can significantly impact the reaction. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard. For particularly challenging reactions, a more polar solvent like nitromethane can sometimes enhance the rate of reaction, but care must be taken as it can also react with the Lewis acid.

4. Order of Addition:

The order in which you add the reagents can be crucial. Pre-complexing the Lewis acid with the acyl chloride before adding the dichlorobenzene can be beneficial. This ensures the formation of the acylium ion before the introduction of the nucleophile.

dot

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts catalyst Optimize Lewis Acid (e.g., FeCl₃, Sc(OTf)₃) start->catalyst temp Adjust Temperature (Start low, then warm) start->temp solvent Change Solvent (e.g., DCM, DCE, Nitromethane) start->solvent addition Modify Order of Addition (Pre-complex catalyst) start->addition outcome Improved Yield catalyst->outcome temp->outcome solvent->outcome addition->outcome

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Issue 2: Unsuccessful Mannich Reaction

Question: I have successfully synthesized 3-(3,4-dichlorobenzoyl)benzaldehyde and am trying to perform a Mannich reaction with morpholine and formaldehyde to get the final product, but the reaction is not proceeding. What could be the issue?

Answer: The Mannich reaction is a three-component condensation that forms a C-C bond.[4][5] The key step is the formation of an Eschenmoser-like salt (an iminium ion) from morpholine and formaldehyde, which is then attacked by a carbon nucleophile.[6] In your case, the nucleophile would be the enol or enolate of the benzaldehyde. However, the aldehyde proton is not acidic, and the aromatic ring is the intended site of reaction. A more appropriate substrate for the Mannich reaction would be a compound with an active hydrogen, which is not present in your starting material.

A more viable strategy is to perform the Mannich reaction on a precursor to the benzophenone. For instance, you could start with a substituted acetophenone.

Alternative Synthetic Strategy:

  • Mannich Reaction on a Precursor: Begin with 3'-aminoacetophenone. The amino group can be a precursor to the morpholinomethyl group.

  • Formation of the Benzophenone Core: The resulting acetophenone derivative can then be used in a subsequent reaction to form the benzophenone core, for example, through oxidation and coupling, or by conversion to a suitable derivative for a cross-coupling reaction.

dot

Mannich_Reaction_Strategy cluster_0 Proposed (Incorrect) Route cluster_1 Alternative (Correct) Route A 3-(3,4-dichlorobenzoyl)benzaldehyde B Mannich Reaction (Morpholine, Formaldehyde) A->B C No Reaction B->C D 3'-Acetotoluidine E Mannich Reaction D->E F 3'-(Morpholinomethyl)acetophenone E->F G Oxidation to Carboxylic Acid F->G H Acyl Chloride Formation G->H I Friedel-Crafts with 1,2-Dichlorobenzene H->I J Final Product I->J

Caption: Comparison of synthetic strategies for the Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this molecule: performing the Friedel-Crafts acylation first or the Mannich reaction first?

A1: The choice of synthetic route depends on the stability of the intermediates and the potential for side reactions.

  • Route A: Friedel-Crafts First: Synthesizing the 3,4-dichlorobenzophenone core first and then introducing the morpholinomethyl group. This can be challenging as Friedel-Crafts reactions on substituted benzaldehydes or benzoic acids can be difficult.

  • Route B: Mannich Reaction First: Preparing 3'-(morpholinomethyl)benzoic acid or its corresponding acyl chloride and then performing the Friedel-Crafts acylation with 1,2-dichlorobenzene. This is often the more successful approach as the Mannich reaction can be performed on a simpler starting material, and the subsequent Friedel-Crafts reaction is more predictable.

Q2: How can I purify the final product, 3,4-Dichloro-3'-morpholinomethyl benzophenone?

A2: The basic nitrogen of the morpholine group allows for straightforward purification.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

  • Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel is a standard method. A solvent system of ethyl acetate/hexanes with a small amount of triethylamine (e.g., 1%) can be used to prevent tailing of the basic product.[7]

Q3: Are there any alternative methods to Friedel-Crafts acylation for forming the benzophenone core that might be less susceptible to steric hindrance?

A3: Yes, several alternatives exist:

  • Grignard Reaction: The reaction of a Grignard reagent (e.g., 3,4-dichlorophenylmagnesium bromide) with a benzonitrile (e.g., 3-(morpholinomethyl)benzonitrile) followed by hydrolysis can yield the desired benzophenone.[1]

  • Oxidation of Diphenylmethane: If the corresponding diphenylmethane can be synthesized, it can be oxidized to the benzophenone using various oxidizing agents like chromic acid or potassium permanganate.[8]

  • Palladium-Catalyzed Carbonylative Coupling: A more modern approach involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid under a carbon monoxide atmosphere.

Experimental Protocols

Protocol 1: Synthesis of 3'-(Morpholinomethyl)benzoic acid

This protocol outlines the synthesis of a key intermediate for the subsequent Friedel-Crafts acylation.

Materials:

  • 3-Methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

Procedure:

  • Bromination: In a round-bottom flask, dissolve 3-methylbenzoic acid in a suitable solvent like carbon tetrachloride. Add NBS and a catalytic amount of AIBN. Reflux the mixture under a light source (e.g., a 250W lamp) until the reaction is complete (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Nucleophilic Substitution: Dissolve the crude 3-(bromomethyl)benzoic acid in acetonitrile. Add morpholine and potassium carbonate. Stir the mixture at room temperature overnight.

  • Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. The crude product can be purified by recrystallization or column chromatography to yield 3'-(morpholinomethyl)benzoic acid.

Protocol 2: Friedel-Crafts Acylation to form 3,4-Dichloro-3'-morpholinomethyl benzophenone

Materials:

  • 3'-(Morpholinomethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 1,2-Dichlorobenzene

  • Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Procedure:

  • Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3'-(morpholinomethyl)benzoic acid in DCM. Add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

  • Friedel-Crafts Reaction: In a separate flame-dried flask, suspend AlCl₃ or FeCl₃ in DCM at 0 °C. Add the freshly prepared acyl chloride solution dropwise. Stir for 15 minutes, then add 1,2-dichlorobenzene dropwise. Allow the reaction to stir at 0 °C and then slowly warm to room temperature, monitoring the progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by pouring it over ice-cold 1 M HCl. Separate the organic layer and wash with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

References

  • Münzer, L. (2023).
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy.
  • Narayanan, K. V., Selvarajan, R., & Swaminathan, S. (1968). Stereochemistry of hindered benzophenones: synthesis and resolution of 3-carboxymethyl-2,2′,4,4′,6,6′-hexamethyl-3′-nitrobenzophenone. Journal of the Chemical Society C: Organic.
  • Technical Support Center: Synthesis of Substituted Benzophenones. (2025). BenchChem.
  • Mannich Reaction. (n.d.). Thermo Fisher Scientific - US.
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  • How to overcome Steric Hindrance? (2019).
  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Deriv
  • On the Limits of Benzophenone as Cross-Linker for Surface-
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2018).
  • Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange.
  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). Pearson.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PMC.
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis. (2025). BenchChem.
  • Preparation method for benzophenone compound. (n.d.).
  • Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2025).
  • Synthesis of Dichlorodiphenylmethane from Benzophenone and Phosphorus Pentachloride: A Technical Guide. (n.d.). BenchChem.
  • Method for purifying and separating benzophenone. (n.d.).
  • benzohydrol. (n.d.). Organic Syntheses Procedure.
  • A Comparative Yield Analysis for Benzophenone Synthesis: Dichlorodiphenylmethane Route vs.
  • Synthesis Protocols for Substituted Morpholin-4-ylurea Derivatives: Applic
  • A Comparative Analysis of Synthetic Routes to 3a-Epiburchellin. (n.d.). BenchChem.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3,4-Dichloro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3,4-Dichloro-3'-morpholinomethyl benzophenone

3,4-Dichloro-3'-morpholinomethyl benzophenone is a molecule of interest in medicinal chemistry and drug discovery. Its structure combines three key pharmacophores: a dichlorinated benzophenone core, a morpholine ring, and a methylenic bridge. The benzophenone scaffold is prevalent in many biologically active compounds, while the morpholine moiety is often introduced to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] The dichloro-substitution pattern on one of the aromatic rings can significantly influence the compound's electronic properties and biological activity.

Understanding the fragmentation behavior of this molecule is paramount for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control purposes. This guide will compare the fragmentation patterns observed under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI), providing a predictive analysis based on established fragmentation rules for its constituent chemical moieties.

Experimental Design and Rationale

The choice of ionization technique is critical as it dictates the energy imparted to the analyte and, consequently, the extent of fragmentation.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal in-source fragmentation.[4][5] Subsequent fragmentation is achieved through collision-induced dissociation (CID) in the mass analyzer, allowing for controlled, stepwise structural analysis.[6][7] This is the preferred method for obtaining detailed structural information from intact molecules.

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the molecule, leading to the formation of a radical cation M+• and extensive fragmentation.[8][9][10] While often resulting in a complex spectrum, EI can provide valuable information about the core structure and is useful for creating reproducible spectral libraries.

The following sections will detail the predicted fragmentation pathways under both ESI and EI, drawing comparisons to highlight the strengths of each technique for the analysis of 3,4-Dichloro-3'-morpholinomethyl benzophenone.

Experimental Protocols

Sample Preparation: A stock solution of 3,4-Dichloro-3'-morpholinomethyl benzophenone (1 mg/mL) is prepared in methanol. Working solutions for direct infusion or LC-MS analysis are prepared by diluting the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

Electrospray Ionization (ESI) Protocol:

  • Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive ion mode is chosen due to the presence of the basic morpholine nitrogen, which is readily protonated.[1][2]

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system.

  • MS1 Analysis: A full scan MS1 spectrum is acquired to identify the protonated molecule [M+H]+.

  • MS/MS Analysis (CID): The [M+H]+ ion is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum.[7]

Electron Ionization (EI) Protocol:

  • Instrumentation: A GC-MS or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Ionization Energy: Standard 70 eV to ensure reproducible fragmentation patterns.[8]

  • Sample Introduction: The sample is introduced via a heated direct insertion probe or a gas chromatograph.

ESI Fragmentation Analysis: A Controlled Cascade

Under ESI conditions, 3,4-Dichloro-3'-morpholinomethyl benzophenone is expected to readily form a protonated molecule, [M+H]+. The most likely site of protonation is the nitrogen atom of the morpholine ring, given its basicity.[1][2] The fragmentation of this precursor ion via CID will likely proceed through several key pathways, as illustrated below.

ESI_Fragmentation M_H [M+H]+ m/z 364/366/368 F1 m/z 278/280/282 (Loss of C4H8N) M_H->F1 - C4H8N F2 m/z 100 (Morpholinomethyl cation) M_H->F2 Benzylic Cleavage F5 m/z 86 (Protonated morpholine) M_H->F5 - C14H8Cl2O F3 m/z 183/185 (Dichlorobenzoyl cation) F1->F3 Carbonyl Cleavage F4 m/z 175 (Benzoyl cation with morpholinomethyl) F1->F4 Carbonyl Cleavage

Caption: Proposed ESI-CID fragmentation pathway for protonated 3,4-Dichloro-3'-morpholinomethyl benzophenone.

Key Fragmentation Pathways under ESI-CID:

  • Loss of the Morpholine Moiety: A common fragmentation pathway for morpholine-containing compounds is the neutral loss of the morpholine ring or a part of it.[2] In this case, cleavage of the C-N bond within the morpholinomethyl group could lead to the formation of a stable benzylic carbocation at m/z 278/280/282.

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the benzophenone core is highly probable. This would result in the formation of the morpholinomethyl cation at m/z 100 and a dichlorinated benzophenone radical cation.

  • Carbonyl Group Cleavage: The central carbonyl group is a prime site for fragmentation in benzophenones.[6][11] Following the initial loss of the morpholine moiety, the resulting ion at m/z 278/280/282 can further fragment at the carbonyl bridge. This would yield two diagnostic benzoyl cations: the dichlorobenzoyl cation at m/z 183/185 and the benzoyl cation at m/z 105. However, in the intact molecule, cleavage could also produce a benzoyl cation with the morpholinomethyl substituent at m/z 175.

  • Formation of Protonated Morpholine: The loss of the dichlorobenzophenone portion of the molecule would result in the formation of protonated morpholine at m/z 86.

EI Fragmentation Analysis: A High-Energy Fingerprint

Electron ionization will impart significantly more energy, leading to a more complex fragmentation pattern. The molecular ion M+• may be weak or absent.

EI_Fragmentation M_ion M+• m/z 363/365/367 F_Cl m/z 328/330 (Loss of Cl•) M_ion->F_Cl F_morpholine m/z 276/278/280 (Loss of C4H9NO) M_ion->F_morpholine F_benzyl m/z 100 (Morpholinomethyl cation) M_ion->F_benzyl F_benzoyl1 m/z 183/185 (Dichlorobenzoyl cation) F_morpholine->F_benzoyl1 Carbonyl Cleavage F_benzoyl2 m/z 175 (Benzoyl with morpholinomethyl) F_morpholine->F_benzoyl2 Carbonyl Cleavage F_phenyl1 m/z 145/147 (Dichlorophenyl cation) F_benzoyl1->F_phenyl1 - CO F_tropylium m/z 91 (Tropylium ion) F_benzoyl2->F_tropylium Rearrangement F_phenyl2 m/z 77 (Phenyl cation) F_phenyl2->F_tropylium Rearrangement

Caption: Predicted major fragmentation pathways of 3,4-Dichloro-3'-morpholinomethyl benzophenone under Electron Ionization.

Key Fragmentation Pathways under EI:

  • Loss of a Chlorine Atom: A characteristic fragmentation for chlorinated aromatic compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 328/330.[8]

  • Alpha-Cleavage: Similar to ESI, cleavage alpha to the nitrogen of the morpholine ring is expected, leading to the formation of a stable iminium ion.

  • Carbonyl Cleavage: Cleavage at the carbonyl group will be a dominant process, leading to the formation of the dichlorobenzoyl cation (m/z 183/185) and the substituted benzoyl cation (m/z 175).

  • Loss of Carbon Monoxide: The resulting benzoyl cations can further lose a neutral CO molecule to form the corresponding phenyl cations (m/z 145/147 and m/z 77).

  • Tropylium Ion Formation: The presence of a benzyl moiety often leads to the formation of the highly stable tropylium ion at m/z 91 through rearrangement.[12]

Comparative Analysis of Fragmentation Data

The table below summarizes the expected key fragment ions and their utility in structural confirmation using ESI and EI.

m/z (ESI) m/z (EI) Proposed Fragment Structure Ionization Technique Comparison
364/366/368363/365/367[M+H]+ / M+•The protonated molecule will be prominent in ESI, while the molecular ion in EI may be weak or absent. The isotopic pattern is a key identifier for the presence of two chlorine atoms.
278/280/282276/278/280Dichlorobenzophenone with a methylene cationA significant fragment in both techniques, resulting from the loss of the morpholine ring.
100100Morpholinomethyl cationA likely and informative fragment in both ionization modes, confirming the presence of the morpholinomethyl group.
183/185183/185Dichlorobenzoyl cationA dominant fragment in both techniques, characteristic of the dichlorinated benzophenone core.
175175Benzoyl cation with morpholinomethyl substituentA key fragment indicating the connectivity of the morpholinomethyl group to one of the phenyl rings.
86-Protonated morpholineMore likely to be observed in ESI due to the softer ionization.
-328/330[M-Cl]+•A characteristic fragment for chlorinated compounds under EI.
-145/147Dichlorophenyl cationA secondary fragment from the dichlorobenzoyl cation, more prevalent in the higher energy EI.
-77Phenyl cationA common fragment in aromatic compounds under EI.
-91Tropylium ionA diagnostic peak for alkyl-substituted aromatic rings under EI.

Conclusion and Recommendations

Both ESI and EI provide valuable, complementary information for the structural elucidation of 3,4-Dichloro-3'-morpholinomethyl benzophenone.

  • ESI-MS/MS is the superior technique for confirming the molecular weight and for controlled fragmentation studies to piece together the molecule's structure in a logical manner. The ability to perform MSn experiments can further confirm the proposed fragmentation pathways.

  • EI-MS provides a characteristic, albeit complex, fingerprint of the molecule. It is particularly useful for identifying the core aromatic structures and for library matching. The presence of fragments resulting from rearrangements, such as the tropylium ion, can provide additional structural confirmation.

For comprehensive characterization, a combined approach is recommended. ESI-MS/MS should be employed for initial identification and detailed structural analysis, while EI-MS can be used for confirmation and to build a robust analytical method for routine analysis and quality control.

References

  • Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers - Semantic Scholar. (2020, February 10). Retrieved from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024, May 12). Retrieved from [Link]

  • Dissociative protonation sites: reactive centers in protonated molecules leading to fragmentation in mass spectrometry - PubMed. (2006, July 21). Retrieved from [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (2023, December 25). Retrieved from [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

  • Morpholine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Showing Compound Morpholine (FDB008207) - FooDB. (2010, April 8). Retrieved from [Link]

  • Collision-induced dissociation - Wikipedia. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry - PubMed. (2009, September 15). Retrieved from [Link]

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  • Mechanism of fragmentation of benzophenone in ESI [M + H]⁺ | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. (n.d.). Retrieved from [Link]

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  • I can't understand a fragment in the Mass-Spectrum of Benzophenone - Chemistry Stack Exchange. (2023, December 31). Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch - RSC Publishing. (2015, November 11). Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2016/ay/c5ay02 fragmentation reactions using electrospray ionization mass spectrometry]([Link] fragmentation reactions using electrospray ionization mass spectrometry)

  • Understanding differences in CID fragmentation in a mass spectrometer - MS Vision. (n.d.). Retrieved from [Link]

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A Comparative Guide to Photoinitiator Efficiency: 3,4-Dichloro-3'-morpholinomethyl benzophenone vs. Benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an optimal photoinitiator is paramount, directly influencing reaction kinetics, cure depth, and the final properties of the crosslinked material. This guide provides an in-depth technical comparison between the classic Type II photoinitiator, Benzophenone, and a structurally enhanced derivative, 3,4-Dichloro-3'-morpholinomethyl benzophenone. This comparison is grounded in fundamental photochemical principles and supported by established experimental methodologies for evaluating initiator performance.

Introduction to Type II Photoinitiation: The Benzophenone Benchmark

Benzophenone is a quintessential Type II photoinitiator, operating through a bimolecular mechanism. Upon absorption of ultraviolet (UV) radiation, the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁), and subsequently undergoes efficient intersystem crossing (ISC) to a more stable triplet state (T₁).[1] This triplet state is the primary reactive species. However, the benzophenone triplet does not directly generate initiating radicals. Instead, it requires a co-initiator, or synergist, typically a tertiary amine, to produce free radicals via hydrogen abstraction.[1] This process is depicted in the mechanism below.

The efficiency of the benzophenone/amine system is dependent on several factors, including the concentration of both components, the reactivity of the amine synergist, and the presence of oxygen, which can quench the triplet state and scavenge radicals.

3,4-Dichloro-3'-morpholinomethyl benzophenone: A Structurally Enhanced Photoinitiator

3,4-Dichloro-3'-morpholinomethyl benzophenone is a derivative of benzophenone designed to overcome some of the limitations of the traditional bimolecular system. Its structure incorporates two key modifications:

  • Intramolecular Amine Synergist: The morpholinomethyl group at the 3' position is a tertiary amine. This places the hydrogen donor in close proximity to the benzophenone core within the same molecule. This intramolecular arrangement can lead to a more efficient hydrogen abstraction process, as it is not limited by diffusion control, unlike the bimolecular system of benzophenone and a separate amine synergist.

  • Dichlorination: The presence of two chlorine atoms on one of the phenyl rings can influence the photochemical properties of the molecule. Halogen substitution is known to affect the absorption spectrum and can potentially enhance the rate of intersystem crossing due to the heavy atom effect.

Head-to-Head Comparison: Physicochemical and Photochemical Properties

PropertyBenzophenone3,4-Dichloro-3'-morpholinomethyl benzophenone (Inferred)Rationale for Inference
CAS Number 119-61-9[1]Not available-
Molecular Weight 182.22 g/mol [1]352.23 g/mol Calculated based on structure
UV Absorption Max (λmax) ~254 nm, ~330-340 nmLikely red-shifted compared to BenzophenoneDichlorination and the morpholinomethyl substituent are expected to cause a bathochromic (red) shift in the absorption spectrum.[2]
Molar Extinction Coefficient (ε) ModeratePotentially higher than BenzophenoneStructural modifications often lead to an increase in the molar extinction coefficient.[2]
Mechanism Type Type II (Bimolecular)Type II (Intramolecular)The presence of the covalently bonded morpholino group provides an internal hydrogen source.
Synergist Requirement External (e.g., tertiary amine)InternalThe morpholinomethyl group acts as the synergist.
Oxygen Inhibition SusceptiblePotentially less susceptible to surface inhibitionThe intramolecular nature of the initiation may lead to a faster generation of radicals, which can more effectively compete with oxygen quenching, especially at the surface.
Migration Potential Can migrate from cured polymerLowerHigher molecular weight and the potential to be more integrated into the polymer network can reduce migration.[2]

Mechanistic Differences in Radical Generation

The fundamental difference in the mechanism of radical generation between the two photoinitiators is the intra- versus intermolecular nature of the hydrogen abstraction step. This is visualized in the diagrams below.

Benzophenone (Bimolecular Mechanism)

BP Benzophenone (S₀) BP_S1 Benzophenone (S₁) BP->BP_S1 hν (UV Light) BP_T1 Benzophenone (T₁) BP_S1->BP_T1 Intersystem Crossing Ketyl Ketyl Radical BP_T1->Ketyl Hydrogen Abstraction Amine_Radical Amine Radical BP_T1->Amine_Radical Amine Tertiary Amine (R₃N) Polymerization Initiates Polymerization Amine_Radical->Polymerization

Caption: Bimolecular radical generation by Benzophenone.

3,4-Dichloro-3'-morpholinomethyl benzophenone (Intramolecular Mechanism)

DCMBP DCM-Benzophenone (S₀) DCMBP_S1 DCM-Benzophenone (S₁) DCMBP->DCMBP_S1 hν (UV Light) DCMBP_T1 DCM-Benzophenone (T₁) DCMBP_S1->DCMBP_T1 Intersystem Crossing Biradical Intramolecular Biradical DCMBP_T1->Biradical Intramolecular H-Abstraction Polymerization Initiates Polymerization Biradical->Polymerization

Caption: Intramolecular radical generation by the functionalized Benzophenone.

Experimental Validation of Photoinitiator Efficiency

To empirically validate the expected higher efficiency of 3,4-Dichloro-3'-morpholinomethyl benzophenone, standardized experimental techniques are employed. The two most common methods are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Experimental Workflow

Formulation Prepare Formulations (Monomer + Photoinitiator) Sample_Prep Prepare Samples (e.g., thin films) Formulation->Sample_Prep Analysis Analyze Samples Sample_Prep->Analysis Photo_DSC Photo-DSC Analysis->Photo_DSC Measure Heat Flow RT_FTIR RT-FTIR Analysis->RT_FTIR Monitor Functional Group Disappearance Data_Analysis Data Analysis Photo_DSC->Data_Analysis RT_FTIR->Data_Analysis Comparison Compare Efficiency (Rp, Conversion, etc.) Data_Analysis->Comparison

Caption: General workflow for comparing photoinitiator efficiency.

Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat released during the exothermic polymerization reaction upon UV irradiation. A higher and faster heat flow peak indicates a more efficient photoinitiation process.

Methodology:

  • Sample Preparation: Prepare formulations of a standard monomer (e.g., trimethylolpropane triacrylate, TMPTA) with equimolar concentrations of Benzophenone (plus an external amine synergist) and 3,4-Dichloro-3'-morpholinomethyl benzophenone.

  • Instrument Setup: Calibrate the DSC instrument. Place a small, accurately weighed amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.

  • Measurement:

    • Equilibrate the sample at the desired isothermal temperature (e.g., 25°C) under an inert atmosphere (e.g., nitrogen) to eliminate oxygen inhibition.

    • Initiate UV irradiation at a specific intensity and wavelength.

    • Record the heat flow as a function of time.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total enthalpy of polymerization (ΔH).

    • The rate of polymerization (Rp) is proportional to the heat flow (dq/dt).

    • The degree of conversion can be calculated by dividing the partial heat of reaction at a given time by the total heat of reaction.

    • Compare the peak heat flow, time to peak maximum, and final conversion for the two photoinitiators.

Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR monitors the disappearance of a specific functional group in the monomer (e.g., the C=C bond in acrylates) in real-time during UV exposure. This provides a direct measure of the rate and degree of polymerization.

Methodology:

  • Sample Preparation: Prepare a thin film of the liquid formulation between two transparent substrates (e.g., NaCl plates or polypropylene films).

  • Instrument Setup: Place the sample in the FTIR spectrometer equipped with a UV light guide.

  • Measurement:

    • Collect an initial IR spectrum before UV exposure.

    • Start the UV irradiation and simultaneously collect a series of IR spectra at rapid intervals (e.g., several scans per second).

  • Data Analysis:

    • Monitor the decrease in the area of the characteristic absorption band of the reactive functional group (e.g., the acrylate C=C stretch at ~1635 cm⁻¹).

    • Calculate the degree of conversion at each time point by comparing the peak area to its initial value.

    • Plot conversion versus time to obtain the polymerization kinetics.

    • The rate of polymerization (Rp) is the first derivative of the conversion vs. time curve.

    • Compare the initial polymerization rates and final conversions for the two photoinitiators.

Conclusion

While Benzophenone remains a widely used and cost-effective Type II photoinitiator, its efficiency is inherently limited by its bimolecular activation mechanism. The structural enhancements in 3,4-Dichloro-3'-morpholinomethyl benzophenone, namely the intramolecular amine synergist and dichlorination, are rationally designed to improve photoinitiation efficiency. The intramolecular hydrogen abstraction is expected to be kinetically more favorable, leading to faster radical generation and potentially mitigating oxygen inhibition. The halogen substitution may further enhance its photochemical properties.

For researchers and professionals in fields requiring high-performance photopolymerization, such as in advanced materials, 3D printing, and biomedical applications, the use of structurally optimized photoinitiators like 3,4-Dichloro-3'-morpholinomethyl benzophenone presents a promising avenue for achieving faster cure speeds, greater cure depths, and improved final product properties. Experimental validation using techniques like Photo-DSC and RT-FTIR is essential to quantify these performance gains and to optimize formulations for specific applications.

References

  • Wikipedia. (2024). Benzophenone. [Link]

  • PMC. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. [Link]

  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]

  • OSTI.gov. (n.d.). STUDY ON SYNTHESIS, APPLICATION AND MECHANISM OF BENZOPHENONE/AMINE INITIATOR. [Link]

  • ScholarWorks@BGSU. (n.d.). The Photochemistry of Benzophenone. [Link]

  • PubMed. (2016). Photochemical transformation of sunscreen agent benzophenone-3 and its metabolite in surface freshwater and seawater. [Link]

  • Acta Chimica Asiana. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. [Link]

  • ResearchGate. (2011). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. [Link]

  • PubChem. (n.d.). 3,4-Dichlorobenzophenone. [Link]

  • The Royal Society of Chemistry. (2013). Topological control in photo-induced reactions of benzophenone-aminocholestene dyads. [Link]

  • International Journal of Pharmaceutics and Drug Analysis. (2014). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY. [Link]

  • PMC. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • NDSU Virtual Chemistry. (n.d.). Photochemical preparation of benzopinacol. [Link]

  • Organic Reactions. (n.d.). Photocyclization of Stilbenes and Related Molecules. [Link]

  • PubMed. (2013). Photosensitizing properties of compounds related to benzophenone. [Link]

  • Materials Chemistry Frontiers. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Dichloro-3'-morpholinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Dichloro-3'-morpholinomethyl benzophenone, a compound characterized by its halogenated benzophenone core and a morpholine substituent. The following protocols are synthesized from established principles of chemical safety and waste management, addressing the specific hazards associated with the structural components of this molecule.

I. Hazard Analysis: A Triad of Chemical Risks

A thorough understanding of the potential hazards is paramount to the safe handling and disposal of any chemical. In the absence of a specific Safety Data Sheet (SDS) for 3,4-Dichloro-3'-morpholinomethyl benzophenone, a conservative approach is to evaluate the risks associated with its primary structural motifs: the dichlorinated benzophenone, and the morpholine group.

  • Dichlorinated Aromatic System: The presence of chlorine atoms on the benzophenone structure designates this compound as a halogenated organic compound.[1][2] Such compounds are often persistent in the environment and can be toxic.[3] Wastes containing chlorinated solvents are typically considered hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[4] The benzophenone structure itself is known to be a photosensitizer and certain derivatives are pharmacologically active.[5][6] Long-term exposure to some benzophenones may have effects on the liver and kidneys.[7]

  • Morpholine Moiety: Morpholine is a flammable liquid and is harmful if swallowed.[8] It is also known to cause severe skin burns and eye damage.[8][9] As a secondary amine, it can react with nitrosating agents to form N-nitrosomorpholine, a suspected carcinogen.

  • Overall Compound Toxicity Profile (Inferred): A Safety Data Sheet for the structurally similar compound, 2,4-dichloro-4'-morpholinomethyl benzophenone, indicates the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[10] It is prudent to assume a similar hazard profile for 3,4-Dichloro-3'-morpholinomethyl benzophenone.

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionAssociated Functional Group
Acute Toxicity (Oral)Harmful if swallowed.[10]Morpholine, Benzophenone
Skin Irritation/CorrosionCauses skin irritation and potentially severe burns.[9][10]Morpholine
Eye Damage/IrritationCauses serious eye irritation.[9][10]Morpholine
Respiratory IrritationMay cause respiratory irritation.[10]General Compound Property
Environmental HazardHalogenated organic compounds are often persistent and can be harmful to aquatic life.[1]Dichlorinated Benzophenone
II. Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, stringent adherence to personal protective equipment protocols is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[9]

Table 2: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[9]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[9]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[9]To protect against chemical splashes.
Footwear Closed-toe shoes.[2]To protect feet from spills.
III. Disposal Workflow: A Step-by-Step Protocol

The cardinal rule for the disposal of halogenated organic compounds is segregation. Under no circumstances should this compound or its waste be disposed of down the sink. [1][2]

  • Designated Waste Container: All waste containing 3,4-Dichloro-3'-morpholinomethyl benzophenone must be collected in a designated "Halogenated Organic Waste" container.[2][3] This container should be clearly labeled and kept separate from non-halogenated waste streams to prevent cross-contamination and to ensure proper disposal by waste management personnel.[1][11]

  • Container Integrity: Use only approved, chemically compatible waste containers with a secure, tight-fitting lid.[1] The container must be in good condition to prevent leaks or spills.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste: 3,4-Dichloro-3'-morpholinomethyl benzophenone".[1] Do not use abbreviations or chemical formulas.[1] A list of all components in the container should be maintained if other halogenated wastes are co-mingled.[1]

  • Rinsing: Glassware and other contaminated equipment should be rinsed with a suitable organic solvent (e.g., acetone, ethanol).

  • Rinsate Collection: The solvent rinsate must be collected and disposed of in the designated "Halogenated Organic Waste" container.

  • Final Cleaning: After the initial solvent rinse, the equipment can be washed according to standard laboratory procedures.

  • Direct Transfer: Carefully transfer the bulk waste into the designated "Halogenated Organic Waste" container inside a chemical fume hood.[2]

  • Avoid Overfilling: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and to prevent spills during transport.[12]

  • Secure Closure: Tightly seal the container immediately after adding the waste.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[11] Ensure secondary containment is in place to capture any potential leaks.[11]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Process Start Start: Have Waste 3,4-Dichloro-3'-morpholinomethyl benzophenone PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteContainer Select Labeled 'Halogenated Organic Waste' Container FumeHood->WasteContainer Quantity Assess Quantity of Waste WasteContainer->Quantity SmallQuant Small Quantity (e.g., residue) Quantity->SmallQuant Small LargeQuant Large Quantity (e.g., bulk) Quantity->LargeQuant Large Rinse Rinse Equipment with Appropriate Solvent SmallQuant->Rinse Transfer Carefully Transfer Bulk Waste to Container LargeQuant->Transfer CollectRinsate Collect Rinsate in Waste Container Rinse->CollectRinsate Secure Securely Cap and Store Container in Designated Area CollectRinsate->Secure Transfer->Secure EHS Contact EHS for Waste Pickup Secure->EHS End End: Waste Properly Managed EHS->End

Caption: Disposal workflow for 3,4-Dichloro-3'-morpholinomethyl benzophenone.

IV. Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's emergency response team.[1]

  • Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[11]

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the absorbent material and spilled substance.

    • Place the collected waste into a sealed, labeled container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills: For large spills, do not attempt to clean them up yourself. Evacuate the area and immediately contact your institution's EHS or emergency response team.[1]

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Contain Contain with Inert Absorbent Material SmallSpill->Contain EvacuateLab Evacuate Laboratory LargeSpill->EvacuateLab Cleanup Collect Waste into Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of all materials as Halogenated Hazardous Waste Decontaminate->Dispose CallEHS Contact Emergency Response / EHS EvacuateLab->CallEHS

Caption: Emergency spill response decision tree.

V. Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3,4-Dichloro-3'-morpholinomethyl benzophenone is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of its chemical structure, adhering to strict PPE protocols, and following a systematic disposal workflow, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide serves as a foundational document; however, it is imperative to always consult your institution's specific waste management policies and the relevant local, state, and federal regulations.

References

  • Benchchem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Sigma-Aldrich. (2025, November 20). SAFETY DATA SHEET.
  • The Lab Depot. (2014, May 13). Morpholine Safety Data Sheet.
  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
  • Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
  • Fluorochem. (2024, December 19). Safety Data Sheet: 2,4-dichloro-4'-morpholinomethyl benzophenone.
  • Khan, K. M., et al. (2014, May 6). Synthesis of Benzophenone Hydrazone Analogs and their DPPH Radical Scavenging and Urease Inhibitory Activities.
  • ICSC. (2021). ICSC 0389 - BENZOPHENONE.
  • Wikipedia. (n.d.). Benzophenone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.